2-Fluoro-6-phenylpyridine-3-boronic acid
Description
Properties
IUPAC Name |
(2-fluoro-6-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDYRMNZQWTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376745 | |
| Record name | 2-Fluoro-6-phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-19-0 | |
| Record name | 2-Fluoro-6-phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-6-phenylpyridine-3-boronic acid CAS number 1029654-19-0
CAS Number: 1029654-19-0
This technical guide provides a comprehensive overview of 2-Fluoro-6-phenylpyridine-3-boronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. It covers the compound's properties, applications, detailed experimental protocols, and safety information.
Core Properties and Specifications
This compound is a fluorinated heterocyclic organoboron compound. The presence of the fluorine atom and the phenyl group on the pyridine ring significantly influences its electronic properties, making it a valuable reagent in modern organic synthesis.
| Property | Data | Reference(s) |
| CAS Number | 1029654-19-0 | [1][2][3] |
| IUPAC Name | (2-Fluoro-6-phenylpyridin-3-yl)boronic acid | [4] |
| Synonyms | 2-Fluoro-6-phenyl-3-pyridineboronic acid | [4] |
| Molecular Formula | C₁₁H₉BFNO₂ | [1][2][4] |
| Molecular Weight | 217.00 g/mol | [2][3] |
| Appearance | Powder or liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [2] |
Note: A specific melting point for this compound was not found in the provided search results.
Key Applications
This boronic acid is primarily utilized as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique structure is leveraged in both pharmaceutical and materials science research.
Drug Discovery and Medicinal Chemistry
In medicinal chemistry, boronic acids are crucial for synthesizing complex organic molecules that form the core of new drug candidates. The 2-fluoro-6-phenylpyridine moiety is of particular interest for developing targeted therapies.
-
Kinase Inhibitors: This compound is used as a key intermediate in the synthesis of potent kinase inhibitors, such as those targeting Aurora kinases, which are often overexpressed in cancers. The fluorine atom can modulate the electronic properties of the final molecule, potentially enhancing its binding affinity and selectivity for the target enzyme.[5]
-
Heterocyclic Scaffolds: It enables the efficient construction of carbon-carbon bonds to create complex biaryl and heterobiaryl systems, which are prevalent structures in biologically active compounds.[5][6]
Materials Science
The distinct electronic characteristics of this compound make it a valuable monomer for creating advanced functional polymers.
-
Conjugated Polymers for Organic Electronics: The electron-deficient nature of the fluorinated pyridine unit is used to tune the electronic properties of conjugated polymers.[7] These materials are promising candidates for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), where the fluorine substitution can improve electron transport and device stability.[7]
-
Functional Polymers: Boronic acid-containing polymers can be synthesized for various applications, including the formation of crosslinked polymer networks and smart materials.[8]
Experimental Protocols
The following are representative protocols for the primary applications of this compound. Researchers should adapt these methods based on their specific substrates and laboratory conditions.
Protocol: Suzuki-Miyaura Cross-Coupling for Bipyridine Synthesis
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl Halide (e.g., 2-chloropyridine, 1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[9]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[9]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.[10]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Protocol: Synthesis of a Conjugated Co-polymer
This protocol outlines a general procedure for synthesizing a conjugated polymer via Suzuki-Miyaura polymerization.
Materials:
-
This compound (1.0 equivalent)
-
Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene, 1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃) aqueous solution (2 M)
-
Toluene
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in toluene. Stir at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add this compound (1.0 mmol), the dibromo-comonomer (1.0 mmol), and the aqueous K₂CO₃ solution.
-
Polymerization: Heat the reaction mixture to reflux (approx. 110 °C) under a continuous flow of inert gas. Maintain the reaction for 24-48 hours.
-
Work-up: Cool the reaction mixture and precipitate the polymer by adding the solution dropwise into a non-solvent like methanol.
-
Purification: Collect the polymer precipitate by filtration. Further purify by washing sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Drying: Dry the final polymer product under vacuum.
Visualized Workflows and Pathways
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Conjugated Polymer Synthesis
This workflow outlines the key steps from raw materials to the final purified polymer product.
Caption: General workflow for the synthesis of a conjugated polymer.
Structure-Application Relationship
This diagram illustrates how the structural features of the molecule contribute to its primary applications.
Caption: Relationship between molecular structure and applications.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for CAS 1029654-19-0 was not available in the search results. The information below is compiled from the SDS of structurally related fluorinated pyridine boronic acids and should be used for guidance only. Always consult a specific SDS from your supplier and perform a thorough risk assessment before handling.
| Hazard Category | Precautionary Information | Reference(s) |
| Pictograms | GHS07 (Exclamation Mark) | [11] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator if dust is generated. | [11][12][13] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling. | [11][13] |
| First Aid | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If Inhaled: Remove person to fresh air and keep comfortable for breathing. | [11][12] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [13] |
References
- 1. This compound;1029654-19-0, CasNo.1029654-19-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. 1029654-19-0|(2-Fluoro-6-phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.pt [fishersci.pt]
- 12. capotchem.com [capotchem.com]
- 13. fishersci.com [fishersci.com]
Synthesis Pathway for 2-Fluoro-6-phenylpyridine-3-boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Fluoro-6-phenylpyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. The proposed synthesis is based on established methodologies in pyridine chemistry, including Suzuki-Miyaura cross-coupling and borylation via lithium-halogen exchange. This document details the proposed reaction steps, provides hypothetical experimental protocols, and includes visualizations of the synthetic workflow.
Introduction
This compound is a key intermediate for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The presence of the fluorophenylpyridine scaffold allows for the introduction of this motif into larger molecules, potentially influencing their biological activity, pharmacokinetic properties, and material characteristics. The boronic acid functionality serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of partners.
This guide outlines a two-stage synthetic approach, commencing with the formation of the 2-fluoro-6-phenylpyridine core, followed by the regioselective introduction of the boronic acid group at the 3-position.
Proposed Synthesis Pathway
The proposed synthesis of this compound is envisioned to proceed through two key stages:
-
Stage 1: Synthesis of 2-Fluoro-6-phenylpyridine. This will be achieved via a Suzuki-Miyaura cross-coupling reaction between a suitable dihalopyridine and phenylboronic acid.
-
Stage 2: Borylation of 2-Fluoro-6-phenylpyridine. This will be accomplished through a two-step sequence involving a regioselective halogenation at the 3-position, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.
The overall synthetic scheme is depicted below:
Caption: Proposed two-stage synthesis pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis. These protocols are based on analogous reactions found in the literature and should be optimized for the specific substrates.
Stage 1: Synthesis of 2-Fluoro-6-phenylpyridine
3.1.1. Step 1: Selective Monobromination of 2,6-Difluoropyridine
A solution of 2,6-difluoropyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.0 eq) is added dropwise, and the mixture is stirred for 1 hour at this temperature. Subsequently, a solution of a bromine source, such as 1,2-dibromoethane (1.1 eq), is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-fluoro-6-bromopyridine.
3.1.2. Step 2: Suzuki-Miyaura Coupling
To a degassed mixture of 2-fluoro-6-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system like a 4:1 mixture of dioxane and water is added a base, typically sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq). The reaction mixture is heated to 90-100 °C under an inert atmosphere for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the organic solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 2-fluoro-6-phenylpyridine.
Stage 2: Borylation of 2-Fluoro-6-phenylpyridine
3.2.1. Step 3: Regioselective Bromination at the 3-position
A recently developed method for the 3-selective halogenation of pyridines via Zincke imine intermediates is proposed for this step to ensure high regioselectivity. 2-Fluoro-6-phenylpyridine (1.0 eq) is treated with triflic anhydride (Tf₂O) at low temperature, followed by the addition of a secondary amine like dibenzylamine to form the Zincke imine intermediate. This intermediate is then treated with a brominating agent such as N-bromosuccinimide (NBS). Finally, the pyridine ring is reformed by heating with ammonium acetate in ethanol. This one-pot procedure is expected to yield 3-bromo-2-fluoro-6-phenylpyridine with high regioselectivity.
3.2.2. Step 4: Lithium-Halogen Exchange and Borylation
A solution of 3-bromo-2-fluoro-6-phenylpyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to facilitate the lithium-halogen exchange. Triisopropyl borate (1.5 eq) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified to a pH of approximately 6-7 with 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude boronic acid is often purified by recrystallization or by washing with a non-polar solvent like hexane to yield this compound.
Data Presentation
The following tables summarize the expected, hypothetical quantitative data for the synthesis. Actual yields and purity will depend on reaction optimization.
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 2,6-Difluoropyridine | LDA, 1,2-dibromoethane | 2-Fluoro-6-bromopyridine | 60-70 |
| 2 | 2-Fluoro-6-bromopyridine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Fluoro-6-phenylpyridine | 75-85 |
| 3 | 2-Fluoro-6-phenylpyridine | Tf₂O, Dibenzylamine, NBS, NH₄OAc | 3-Bromo-2-fluoro-6-phenylpyridine | 65-75 |
| 4 | 3-Bromo-2-fluoro-6-phenylpyridine | n-BuLi, B(O-iPr)₃ | This compound | 70-80 |
Table 2: Characterization Data for Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) | Expected MS (m/z) |
| 2-Fluoro-6-bromopyridine | C₅H₃BrFN | 175.99 | Aromatic protons | Aromatic fluorine | [M]+, [M+2]+ |
| 2-Fluoro-6-phenylpyridine | C₁₁H₈FN | 173.19 | Aromatic protons | Aromatic fluorine | [M+H]+ |
| 3-Bromo-2-fluoro-6-phenylpyridine | C₁₁H₇BrFN | 252.08 | Aromatic protons | Aromatic fluorine | [M]+, [M+2]+ |
| This compound | C₁₁H₉BFNO₂ | 217.01 | Aromatic protons, B(OH)₂ | Aromatic fluorine | [M+H]+ |
Mandatory Visualization
The following diagram illustrates the logical workflow for the borylation step, which is a critical part of the synthesis.
Caption: Workflow for the lithium-halogen exchange and borylation step.
Conclusion
The proposed synthetic pathway provides a rational and feasible approach for the preparation of this compound. The synthesis leverages well-established and robust chemical transformations, offering a clear route to this valuable building block. The key challenges in this synthesis are expected to be the regioselectivity of the initial bromination and the final borylation steps. The use of modern synthetic methods, such as the Zincke imine-mediated halogenation, is anticipated to provide good control over the regiochemical outcome. The successful synthesis of this compound will enable its application in the development of new chemical entities with potential applications in medicine and materials science. Further optimization of the reaction conditions for each step will be necessary to maximize yields and purity.
Chemical properties of 2-Fluoro-6-phenylpyridine-3-boronic acid
An In-depth Technical Guide to 2-Fluoro-6-phenylpyridine-3-boronic acid
Introduction
This compound is a specialized heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its molecular architecture, featuring a fluorinated pyridine ring linked to a phenyl group and bearing a reactive boronic acid moiety, makes it a valuable and versatile synthetic building block.
The presence of the fluorine atom and the phenyl group on the pyridine core significantly influences the molecule's electronic properties and steric profile. The fluorine atom, being highly electronegative, can modulate the acidity of the boronic acid, enhance the metabolic stability of derivative compounds, and improve binding interactions with biological targets. The phenyl group provides a scaffold for further functionalization and contributes to the overall structural complexity.
This guide provides a comprehensive overview of the known chemical properties, reactivity, and applications of this compound, with a focus on its utility in synthetic organic chemistry.
Chemical and Physical Properties
Table 1: General Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 1029654-19-0 | [1][2][3] |
| Molecular Formula | C₁₁H₉BFNO₂ | [1][2][3] |
| Molecular Weight | 217.00 g/mol | [1][2][3] |
| IUPAC Name | (2-Fluoro-6-phenylpyridin-3-yl)boronic acid | [1] |
| Synonyms | B-(2-Fluoro-6-phenyl-3-pyridinyl)boronic Acid | [3] |
| Appearance | Assumed to be a white to off-white solid | General observation for similar compounds |
| Storage | 2-8°C, under inert atmosphere | [2] |
Table 2: Predicted Spectroscopic Data
Note: The following chemical shifts are predicted based on analyses of related structures such as 2-fluorophenylboronic acid, various fluorinated pyridines, and phenylboronic acid.[4][5][6][7][8] Experimental verification is required.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | 7.40-7.60 (m, Phenyl-H), 7.80-8.20 (m, Pyridyl-H), 8.30-8.50 (s, B(OH)₂) | The broad singlet for the boronic acid protons is characteristic and may exchange with D₂O. |
| ¹³C NMR | 110-165 | Aromatic region. The carbon atom attached to the boron (C-B) may not be observed or may appear as a very broad, weak signal.[5] Significant C-F coupling is expected for carbons near the fluorine atom. |
| ¹⁹F NMR | -60 to -140 (relative to CFCl₃) | The exact shift depends on the electronic environment of the pyridine ring. |
| ¹¹B NMR | 27-30 | A broad singlet is characteristic for trigonal planar boronic acids.[5] |
Synthesis and Reactivity
Boronic acids are generally stable, crystalline solids that are relatively easy to handle.[9] Their key chemical feature is the Lewis acidic boron center, which allows them to engage in a wide variety of chemical transformations. The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Representative Synthesis
While a specific, validated protocol for the synthesis of this compound is not detailed in the surveyed literature, a reliable method can be adapted from established procedures for analogous fluorinated pyridine boronic acids.[10] The most common route involves directed ortho-metalation (DoM) of a substituted pyridine followed by borylation.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 1029654-19-0|(2-Fluoro-6-phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Fluoro-6-phenylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties and applications of 2-Fluoro-6-phenylpyridine-3-boronic acid, a key building block in modern organic synthesis and medicinal chemistry.
Core Compound Data
This compound is a substituted pyridine derivative valued for its utility in cross-coupling reactions. The presence of a fluorine atom and a phenyl group on the pyridine ring influences its electronic properties and reactivity.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1029654-19-0 | [1][2] |
| Molecular Formula | C₁₁H₉BFNO₂ | [1][2] |
| Molecular Weight | 217.00 g/mol | [1] |
| Synonyms | (2-Fluoro-6-phenylpyridin-3-yl)boronic acid | [3] |
Experimental Protocols
This compound is a versatile reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures which are prevalent in biologically active molecules.
Representative Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol outlines a general procedure for the coupling of this compound with a generic aryl halide. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, are critical for the success of the reaction and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., a biarylphosphine)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a constant stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving the palladium source and the phosphine ligand in a small amount of the reaction solvent.
-
Reaction Assembly: Seal the Schlenk tube with a septum, and then evacuate and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent to the Schlenk tube via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide. Subsequently, add the prepared catalyst solution via syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at a temperature ranging from 80-120 °C. The reaction is then stirred vigorously for a period of 12-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Visualizations
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A flowchart of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-6-phenylpyridine-3-boronic acid: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 2-Fluoro-6-phenylpyridine-3-boronic acid. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex molecules for drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from closely related compounds and predictive methodologies to offer a thorough technical profile.
Molecular Structure and Properties
This compound, with the CAS number 1029654-19-0, possesses a unique molecular architecture that makes it a versatile reagent in organic synthesis.[1][2][3][4] The presence of a fluorine atom, a phenyl group, and a boronic acid moiety on the pyridine ring imparts specific electronic and steric properties that are advantageous in cross-coupling reactions.
Table 1: Quantitative Data Summary for this compound
| Property | Value | Source/Method |
| IUPAC Name | (2-Fluoro-6-phenylpyridin-3-yl)boronic acid | [1] |
| CAS Number | 1029654-19-0 | [1][2][3][4] |
| Chemical Formula | C₁₁H₉BFNO₂ | [1][3] |
| Molecular Weight | 217.00 g/mol | [2][3] |
| Appearance | Predicted: White to off-white solid | General observation for boronic acids |
| Melting Point | Predicted: >200 °C | Based on similar arylboronic acids[5] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Based on fluorinated pyridine derivatives[6] |
Proposed Synthesis Protocol
Step 1: Synthesis of 2-Fluoro-6-phenylpyridine
This step involves the fluorination of 2-phenylpyridine. A reported method utilizes silver(II) fluoride as the fluorinating agent.[2]
-
Materials: 2-phenylpyridine, Silver(II) fluoride (AgF₂), Anhydrous acetonitrile (MeCN), Methyl tert-butyl ether (MTBE), 1M Hydrochloric acid (HCl), Saturated aqueous sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.
-
Procedure:
-
To a solution of 2-phenylpyridine (1.0 equiv) in anhydrous MeCN, add AgF₂ (3.0 equiv) in one portion under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through Celite to remove insoluble silver salts, rinsing with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between MTBE and 1M HCl.
-
Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield 2-fluoro-6-phenylpyridine.[2]
-
Step 2: Borylation of 2-Fluoro-6-phenylpyridine
This step involves a directed ortho-metalation followed by borylation to introduce the boronic acid group at the 3-position of the pyridine ring. This is a common strategy for the functionalization of pyridine derivatives.
-
Materials: 2-Fluoro-6-phenylpyridine, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, 2N Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 2-fluoro-6-phenylpyridine (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 equiv) and stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding 2N HCl and stir for 1 hour.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Spectroscopic Characterization
While experimental spectra for this compound are not publicly available, the following tables provide predicted spectroscopic data based on the analysis of structurally similar compounds.[6][7][8][9][10][11][12]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.40 | d | ~4.8 | H4 |
| ~7.90 | t | ~7.8 | H5 |
| ~7.60 - 7.40 | m | - | Phenyl-H |
| ~8.20 | s (broad) | - | B(OH)₂ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~163 (d) | d | ¹J(C,F) ≈ 240 | C2 |
| ~120 (broad) | s | - | C3 |
| ~148 (d) | d | ³J(C,F) ≈ 15 | C4 |
| ~125 | s | - | C5 |
| ~158 (d) | d | ²J(C,F) ≈ 35 | C6 |
| ~138 | s | - | Phenyl-C (ipso) |
| ~128 - 130 | s | - | Phenyl-C |
Table 4: Predicted ¹⁹F and ¹¹B NMR Spectral Data (DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Notes |
| ¹⁹F | ~(-60) to (-80) | Referenced to CFCl₃. The chemical shift is influenced by the adjacent phenyl and boronic acid groups. |
| ¹¹B | ~28 - 33 | Referenced to BF₃·OEt₂. The signal is typically broad for trigonal (sp²) arylboronic acids.[9] |
Table 5: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Boronic Acid) | 3200 - 3500 | Strong, Broad | Characteristic of hydrogen-bonded dimers.[10] |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |
| C=C, C=N stretch (Aromatic) | 1580 - 1610 | Medium to Strong | |
| B-O stretch (Boronic Acid) | 1330 - 1380 | Strong | [10] |
| C-F stretch | 1150 - 1250 | Strong |
Table 6: Predicted Mass Spectrometry (MS) Data
| Ionization Mode | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |
| ESI (+) | 218.07 [M+H]⁺ | Loss of H₂O, loss of B(OH)₂, cleavage of the C-C bond between the rings. |
| ESI (-) | 216.06 [M-H]⁻ |
Experimental Protocols for Characterization
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling, using 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-240 ppm.
-
¹⁹F and ¹¹B NMR Acquisition: Use appropriate pulse programs and spectral widths for these nuclei.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply pressure to ensure good sample contact and record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the ESI source. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
Applications in Drug Discovery
This compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmacologically active molecules. The fluorine substituent can enhance metabolic stability and binding affinity of the final compound.
Specifically, this building block is valuable for the synthesis of kinase inhibitors. Kinases are a critical class of enzymes in cell signaling, and their dysregulation is implicated in diseases such as cancer. The 2-fluoro-6-phenylpyridine moiety can be incorporated into potential drug candidates to target the ATP-binding site of various kinases.
Disclaimer
The synthesis protocol and spectroscopic data presented in this guide are proposed based on established chemical principles and data from structurally related compounds. These should be considered as predictive and for informational purposes. Experimental validation is necessary to confirm these findings.
References
- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shu.elsevierpure.com [shu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility Profile of 2-Fluoro-6-phenylpyridine-3-boronic acid
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-6-phenylpyridine-3-boronic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the behavior of analogous compounds.[1] It also presents detailed, standardized experimental protocols to enable researchers to determine precise quantitative solubility data for their specific applications.
Introduction
This compound is a specialized organic compound with applications in synthetic chemistry, particularly as a building block in cross-coupling reactions. An understanding of its solubility in various organic solvents is critical for its effective use in reaction setup, purification, and formulation. The polarity imparted by the pyridine ring, the fluorine atom, and the phenyl group, combined with the hydrogen bonding capability of the boronic acid moiety, governs its solubility profile.
Qualitative Solubility Profile
Based on the general principles of solubility and data for structurally similar compounds like 2-fluoropyridine-3-boronic acid, a qualitative solubility profile for this compound can be extrapolated.[1] The presence of the polar pyridine ring and the hydrogen-bonding boronic acid group suggests good solubility in polar solvents.[1] Conversely, its significant organic character, due to the phenyl ring, may lead to limited solubility in nonpolar solvents.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF), Dioxane | Generally Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule.[1] |
| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall polarity of the compound is likely too high for significant interaction with nonpolar solvents.[1] |
Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is highly recommended for specific applications.[1]
Challenges in Boronic Acid Solubility Determination
Obtaining reliable and repeatable solubility data for boronic acids can be challenging compared to other organic compounds.[2][3] A primary reason is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium between the acid and the anhydride is influenced by factors such as the solvent and substituents on the aryl ring, and can lead to inconsistencies in solubility measurements.[2][3]
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental methods should be employed. The following are two common and reliable protocols for determining the solubility of boronic acids.
This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][4][5][6]
Methodology:
-
Sample Preparation: A sample with a precisely known composition of this compound and the selected solvent is prepared in a sealed vessel equipped with a magnetic stirrer.
-
Controlled Heating: The mixture is heated at a constant, slow rate (e.g., 0.1-0.5 °C/min) with vigorous stirring.[5]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by measuring the intensity of light passing through the solution using a luminance probe or laser beam.[2][5]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[5]
-
Data Compilation: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[5]
This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.[7]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of this period.[7]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The choice of solvent is critical for this reaction, as it must be able to dissolve the boronic acid, the coupling partner, the catalyst, and the base to a sufficient extent for the reaction to proceed efficiently.
References
Recommended storage and handling conditions for 2-Fluoro-6-phenylpyridine-3-boronic acid
An In-depth Technical Guide to the Recommended Storage and Handling of 2-Fluoro-6-phenylpyridine-3-boronic Acid
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, a key building block in medicinal chemistry. Adherence to these guidelines is crucial for ensuring the compound's stability, reactivity, and the safety of laboratory personnel.
Recommended Storage Conditions
Proper storage is essential to prevent the degradation of this compound. Boronic acids, as a class of compounds, are known to be sensitive to environmental factors.[1] The following table summarizes the recommended storage conditions based on available data for this and structurally related boronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerator) or -20°C (freezer) for long-term storage.[2][3][4] | Lower temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Minimizes oxidation and reaction with atmospheric moisture.[6] |
| Container | Tightly sealed, opaque container.[5][7] | Protects from air, moisture, and light. |
| Environment | Cool, dry, and well-ventilated area.[7][8] | Prevents condensation and accidental exposure to incompatible substances. |
Stability Profile
While specific stability data for this compound is not extensively published, the general stability of boronic acids is well-documented. They are susceptible to several degradation pathways:
-
Hydrolysis: Boronic acids can undergo dehydration to form cyclic boroxines (trimeric anhydrides). This process is often reversible upon exposure to water. They can also be sensitive to hydrolysis under certain conditions.[1][9][10]
-
Oxidation: The boron-carbon bond can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[6] This can lead to the formation of the corresponding phenol and boric acid, rendering the compound inactive for its intended cross-coupling reactions.
-
Thermal Decomposition: While boronic acids are typically solids with high melting points, elevated temperatures can lead to decomposition.[1] For fluorinated compounds, thermal degradation can produce hazardous byproducts.[11][12]
The presence of a fluorine atom on the pyridine ring can influence the compound's acidity and electronic properties, which may, in turn, affect its stability profile.[13]
Safe Handling Procedures
Due to the potential hazards associated with boronic acids and fluorinated compounds, strict adherence to safety protocols is mandatory.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved particulate respirator is recommended.
3.2 Laboratory Practices
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Keep the container tightly closed when not in use.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.[7]
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[8]
3.3 Spill and Disposal Management
-
Spills: In case of a spill, avoid breathing dust.[7] Carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste.[5][7] The spill area should then be cleaned thoroughly.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Experimental Protocols
4.1 Protocol for Stability Assessment of this compound
Given the absence of published quantitative stability data, the following protocol outlines a method for its determination.
Objective: To evaluate the stability of this compound under various storage conditions over time.
Materials:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Vials for storage (amber glass with screw caps and PTFE septa)
-
Environmental chambers or ovens set to desired temperatures and humidity levels
-
Analytical balance
-
HPLC system with a UV detector and a C18 column
-
NMR spectrometer
Methodology:
-
Sample Preparation: Aliquot 5-10 mg of the boronic acid into several labeled vials for each storage condition to be tested.
-
Storage Conditions:
-
-20°C, sealed under argon, protected from light
-
2-8°C, sealed under argon, protected from light
-
25°C / 60% Relative Humidity (RH), sealed under argon, protected from light
-
25°C / 60% RH, in air, protected from light
-
40°C / 75% RH, in air, protected from light (accelerated stability testing)
-
-
Time Points: Analyze samples at t=0, 1, 3, 6, and 12 months. For accelerated testing, time points could be 1, 2, 4, and 6 weeks.
-
Analysis:
-
Purity Assessment (HPLC): At each time point, dissolve the contents of one vial in a suitable solvent (e.g., acetonitrile/water) and analyze by HPLC. The purity is determined by the peak area percentage of the main component.
-
Structural Confirmation (NMR): At t=0 and the final time point, acquire a ¹H-NMR spectrum to confirm the structure and identify any major degradation products.
-
-
Data Analysis: Plot the purity of the compound as a function of time for each storage condition. This will provide a degradation profile and allow for the determination of the compound's shelf life under different conditions.
4.2 Protocol for Functional Reactivity Assessment
To ensure that the stored compound remains reactive for its intended use, a functional test such as a Suzuki-Miyaura cross-coupling reaction can be performed.[14]
Objective: To assess the reactivity of stored this compound in a standard cross-coupling reaction.
Materials:
-
Stored this compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene/water mixture)
-
Inert atmosphere setup (e.g., Schlenk line)
Methodology:
-
Set up a standard Suzuki-Miyaura reaction under an inert atmosphere.
-
Use the stored boronic acid as the coupling partner.
-
Run the reaction for a specified period.
-
After the reaction is complete, quench, extract the product, and purify it using column chromatography.
-
Calculate the yield of the coupled product.
-
Compare the yield with that obtained using a fresh batch of the boronic acid. A significant decrease in yield would indicate degradation of the stored material.
Visualized Workflow for Storage and Handling
The following diagram illustrates the decision-making process and workflow for the proper storage and handling of this compound.
Caption: Workflow for the storage and handling of this compound.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. usbio.net [usbio.net]
- 4. 4-ピリジンボロン酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 6. pnas.org [pnas.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.pt [fishersci.pt]
- 9. academic.oup.com [academic.oup.com]
- 10. DSpace [repository.kaust.edu.sa]
- 11. turi.org [turi.org]
- 12. cswab.org [cswab.org]
- 13. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
2-Fluoro-6-phenylpyridine-3-boronic acid material safety data sheet (MSDS)
This guide provides comprehensive safety and handling information for 2-Fluoro-6-phenylpyridine-3-boronic acid, tailored for researchers, scientists, and professionals in drug development. The following sections detail the material's properties, hazard identification, safety protocols, and emergency procedures.
Chemical and Physical Properties
This compound is an organoboron compound utilized in various chemical syntheses, particularly in cross-coupling reactions.[1] The presence of a fluorine atom can influence the molecule's electronic properties, potentially enhancing its reactivity and selectivity in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 1029654-19-0 | [2][3][4] |
| Molecular Formula | C11H9BFNO2 | [2][3] |
| Molecular Weight | 217.00 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents such as water and alcohols.[1] | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is not extensively detailed in the provided results, boronic acids as a class can present hazards. Similar compounds are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[5]
GHS Hazard Statements for Structurally Similar Compounds:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fumes.[7]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound.
| Equipment | Standard | Purpose |
| Eye/Face Protection | Safety glasses with side-shields, or goggles. | Prevents eye contact with dust or splashes.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Avoid skin contact.[8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator for dust may be necessary.[8][9] | Prevents inhalation of harmful dust.[9] |
Experimental Protocols: Safe Handling and Storage
Adherence to a strict protocol is essential for the safe handling and storage of this compound.
Protocol for Safe Handling:
-
Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS).[9] Ensure a certified chemical fume hood or a well-ventilated area is operational.[9]
-
Donning PPE: Wear all required personal protective equipment as detailed in the PPE table above.[5]
-
Weighing and Transfer: Carefully weigh and transfer the solid material within the fume hood to prevent dust generation.[7][9] Avoid all personal contact with the substance.[9]
-
During Use: Keep the container tightly closed when not in use. Do not eat, drink, or smoke in the work area.
-
End of Work: After handling, wash hands thoroughly with soap and water.[8] Launder contaminated clothing separately before reuse.[10]
-
Waste Disposal: Collect solid waste and contaminated solvents in separate, appropriately labeled hazardous waste containers for disposal through an approved waste disposal service.
Storage Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[9]
-
The recommended storage temperature is between 2-8°C under an inert atmosphere.[3][10]
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[6][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[9] If skin irritation occurs, seek medical advice.[9] |
| Eye Contact | Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[5][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek medical attention if you feel unwell.[9] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
For minor spills, avoid generating dust.[9]
-
Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[9]
-
Ensure you are wearing appropriate PPE during cleanup.[9]
-
Prevent the spilled material from entering drains or waterways.[9]
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]
-
Specific Hazards: Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and boron oxides.[8][11]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.[6]
Visualized Workflows and Logical Relationships
To further clarify the safety procedures, the following diagrams illustrate the logical flow of actions for safe handling and emergency first aid.
Caption: Safe Handling Workflow.
Caption: First-Aid Procedures.
References
- 1. CAS 174669-73-9: 2-Fluoropyridine-3-boronic acid [cymitquimica.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 1029654-19-0|(2-Fluoro-6-phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fishersci.pt [fishersci.pt]
- 6. capotchem.com [capotchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. uwwapps.uww.edu [uwwapps.uww.edu]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-6-phenylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Fluoro-6-phenylpyridine-3-boronic acid, a valuable reagent in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from chemical supplier data sheets with established principles for analogous boronic acids.
Core Physical and Chemical Properties
This compound is a substituted pyridine derivative incorporating a phenyl group and a boronic acid moiety. Its chemical structure is foundational to its utility in cross-coupling reactions and other synthetic transformations.
| Property | Value | Source |
| CAS Number | 1029654-19-0 | [1][2][3][4] |
| Molecular Formula | C₁₁H₉BFNO₂ | [1][2][3][4] |
| Molecular Weight | 217.00 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [2][5][6] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [1] |
Note: Some suppliers describe the appearance as "powder or liquid," which likely indicates that it is a low-melting solid or may be supplied in solution, though it is generally handled as a solid powder.[2]
Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule.[5] |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[5][8] |
Experimental Protocols for Characterization
Detailed experimental protocols for the characterization of this compound are not specifically published. However, standard methodologies for the analysis of boronic acids are applicable.
Determination of Melting Point
A standard capillary melting point apparatus can be used to determine the melting point range of the solid compound. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The use of methanol can help to break up oligomeric species that boronic acids are prone to form.
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.
-
¹¹B NMR: Confirms the presence of the boron atom and can provide information about its coordination state.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound.
-
System: An Arc HPLC System with a PDA Detector is suitable.
-
Column: A C18 stationary phase, such as an XBridge™ Premier BEH™ C18 column, is a common starting point.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength such as 254 nm is appropriate for this aromatic compound.
Experimental Workflows
The following diagrams illustrate generalized workflows for the synthesis and characterization of a substituted pyridine boronic acid.
Logical Relationships in Characterization
The confirmation of the identity and purity of this compound relies on the logical interplay of various analytical techniques.
References
- 1. 1029654-19-0|(2-Fluoro-6-phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. This compound;1029654-19-0, CasNo.1029654-19-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pschemicals.com [pschemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 174669-73-9: 2-Fluoropyridine-3-boronic acid [cymitquimica.com]
- 7. Buy 2-Fluoro-6-methylpyridine-3-boronic acid | 906744-85-2 [smolecule.com]
- 8. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Lewis Acidity and pKa of Fluorinated Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Pyridine rings are also a ubiquitous scaffold in numerous pharmaceuticals. Consequently, fluorinated pyridine boronic acids have emerged as valuable building blocks in drug discovery, particularly for the synthesis of complex heterocyclic compounds through reactions like the Suzuki-Miyaura cross-coupling.
This technical guide provides a comprehensive overview of the Lewis acidity and pKa of fluorinated pyridine boronic acids. Understanding these fundamental properties is crucial for predicting their reactivity, stability, and interactions with biological targets. This document details the theoretical underpinnings of how fluorine substitution impacts acidity, presents available quantitative data, outlines detailed experimental protocols for their determination, and explores their relevance in the context of kinase inhibition.
The Impact of Fluorination on Acidity
The introduction of one or more fluorine atoms onto the pyridine ring significantly influences the electronic properties of the corresponding boronic acid. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the pyridine ring. This, in turn, increases the Lewis acidity of the boronic acid moiety.[1]
The Lewis acidity of a boronic acid is its ability to accept a pair of electrons, typically from a Lewis base like a hydroxide ion in aqueous solution. This equilibrium is quantified by the pKa of the boronic acid, which is a measure of its tendency to convert from the neutral, trigonal planar form to the anionic, tetrahedral boronate form. A lower pKa value indicates a stronger Lewis acid. For aryl boronic acids, electron-withdrawing groups generally decrease the pKa, while electron-donating groups increase it.[2]
Quantitative Data: pKa and Lewis Acidity
pKa Values
The pKa of a boronic acid is a critical parameter as it determines the proportion of the more reactive boronate form at a given pH. The following table summarizes available pKa data. Note that many values for pyridine derivatives are predicted, highlighting an area for further experimental investigation.
| Compound | Structure | pKa (Predicted) | pKa (Experimental) | Reference |
| 2-Fluoropyridine-4-boronic acid | F-C₅H₃N-B(OH)₂ | 6.51 | - | [3] |
| 5-Fluoropyridine-3-boronic acid | F-C₅H₃N-B(OH)₂ | 5.85 | - | [4] |
| Phenylboronic acid | C₆H₅-B(OH)₂ | - | 8.86 | [3] |
| 2-Fluorophenylboronic acid | o-F-C₆H₄-B(OH)₂ | - | 7.89 | [3] |
| 3-Fluorophenylboronic acid | m-F-C₆H₄-B(OH)₂ | - | 8.09 | [3] |
| 4-Fluorophenylboronic acid | p-F-C₆H₄-B(OH)₂ | - | 8.77 | [3] |
| 2,6-Difluorophenylboronic acid | 2,6-F₂-C₆H₃-B(OH)₂ | - | - | |
| 3,4,5-Trifluorophenylboronic acid | 3,4,5-F₃-C₆H₂-B(OH)₂ | - | - | |
| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F₄-C₆H-B(OH)₂ | - | 6.17 | [3] |
Table 1: pKa values of selected fluorinated pyridine and phenylboronic acids. Predicted values are computationally derived and await experimental verification.
Lewis Acidity (Acceptor Number)
A more direct measure of Lewis acidity is the Gutmann-Beckett Acceptor Number (AN), which is determined by the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon complexation with the Lewis acid.[5][6] Higher AN values indicate stronger Lewis acidity. While specific AN values for fluorinated pyridine boronic acids are not widely reported, data for related fluorinated phenylboronate esters demonstrate the significant increase in Lewis acidity upon fluorination.
| Compound | Structure | Acceptor Number (AN) | Reference |
| Phenylboronic acid catechol ester | C₆H₅-B(O₂C₆H₄) | - | |
| 4-Fluorophenylboronic acid catechol ester | p-F-C₆H₄-B(O₂C₆H₄) | Higher than Phenylboronic acid catechol ester | [7] |
| 2,4-Difluorophenylboronic acid catechol ester | 2,4-F₂-C₆H₃-B(O₂C₆H₄) | Higher than 4-Fluorophenylboronic acid catechol ester | [7] |
| 2,4,6-Trifluorophenylboronic acid catechol ester | 2,4,6-F₃-C₆H₂-B(O₂C₆H₄) | Higher than 2,4-Difluorophenylboronic acid catechol ester | [7] |
| Pentafluorophenylboronic acid catechol ester | C₆F₅-B(O₂C₆H₄) | Highest in the series | [7] |
Table 2: Relative Lewis acidity (Acceptor Number) of fluorinated phenylboronate esters. This trend is expected to be similar for the corresponding fluorinated pyridine boronic acids.
Experimental Protocols
Synthesis of Fluorinated Pyridine Boronic Acids
A common method for the synthesis of fluorinated pyridine boronic acids is through a halogen-metal exchange followed by borylation.
Example: Synthesis of 2-Fluoropyridine-4-boronic acid [8]
-
Dissolve 4-bromo-2-fluoropyridine (1 equivalent) and triisopropyl borate (1.2 equivalents) in a 4:1 mixture of anhydrous toluene and tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium (1.2 equivalents, 2.5 M in hexane) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for an additional 30 minutes.
-
Slowly warm the reaction to -20 °C over 1 hour.
-
Acidify the reaction mixture to pH 2 with 3N HCl and stir at room temperature for 15 minutes.
-
Perform an aqueous workup with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the product.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of weak acids.[9][10][11]
Protocol: [9]
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a ~1 mM solution of the fluorinated pyridine boronic acid in a solution of constant ionic strength (e.g., 0.15 M KCl).
-
Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the boronic acid solution in a titration vessel equipped with a magnetic stirrer.
-
If necessary, adjust the initial pH to the acidic range (e.g., pH 1.8-2.0) with the 0.1 M HCl.
-
Titrate the solution with the 0.1 M NaOH solution, adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
The pKa is the pH at which half of the boronic acid has been neutralized (i.e., at the half-equivalence point). This corresponds to the midpoint of the buffer region on the titration curve.
-
Alternatively, the equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.
-
Determination of Lewis Acidity by the Gutmann-Beckett Method
The Gutmann-Beckett method provides a quantitative measure of Lewis acidity by ³¹P NMR spectroscopy.[5][6]
Protocol: [6]
-
Sample Preparation:
-
Prepare a solution of the Lewis acid (the fluorinated pyridine boronic acid) of known concentration in a weakly Lewis acidic, deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Prepare a separate solution of the probe molecule, triethylphosphine oxide (Et₃PO), in the same solvent.
-
-
NMR Measurement:
-
Acquire a ³¹P NMR spectrum of the free Et₃PO solution to determine its chemical shift (δ_free).
-
Add a stoichiometric equivalent of the Lewis acid solution to the Et₃PO solution.
-
Acquire a ³¹P NMR spectrum of the resulting mixture to determine the chemical shift of the complexed Et₃PO (δ_complex).
-
-
Calculation of Acceptor Number (AN):
-
The change in chemical shift (Δδ) is calculated as: Δδ = δ_complex - δ_free.
-
The Acceptor Number (AN) is then calculated using the following formula, which is scaled relative to the chemical shift of Et₃PO in hexane (AN = 0) and in the presence of the strong Lewis acid SbCl₅ (AN = 100): AN = 2.21 × (δ_sample - 41.0) where δ_sample is the chemical shift of the Et₃PO-Lewis acid adduct.[5]
-
Application in Drug Development: Aurora Kinase Inhibition
Fluorinated pyridine boronic acids are valuable precursors for the synthesis of kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer.[12] Aurora kinases, a family of serine/threonine kinases, are essential for mitosis, and their overexpression is common in various cancers, making them attractive therapeutic targets.[12][13][14]
The synthesis of potent Aurora kinase inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to form a crucial carbon-carbon bond between a heterocyclic core and a substituted aryl or heteroaryl group. 2-Fluoropyridine-3-boronic acid, for example, can be used to introduce a 2-fluoropyridinyl moiety into the inhibitor structure. The fluorine atom can enhance binding affinity and selectivity for the target kinase.[12]
Aurora Kinase Signaling Pathway
The Aurora kinase signaling pathway is a complex network of protein interactions that orchestrates the events of mitosis. Aurora A and Aurora B are the most well-studied members of this family and have distinct roles.
-
Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.[13][14]
-
Aurora B is a component of the chromosomal passenger complex (CPC) and is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[12]
Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Fluoropyridine-3-boronic acid, 98% | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. apexbt.com [apexbt.com]
- 13. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Fluoro-6-phenylpyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[2][3]
This document provides a detailed protocol for the use of 2-Fluoro-6-phenylpyridine-3-boronic acid , a valuable building block for introducing a substituted fluoropyridine moiety into target molecules. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity.[4][5]
However, the use of 2-substituted pyridine boronic acids presents specific challenges, including potential catalyst inhibition by the pyridine nitrogen (the "2-pyridyl problem") and susceptibility to protodeboronation under reaction conditions.[6][7][8] The protocol below is designed as a robust starting point, leveraging catalyst systems and conditions known to be effective for these challenging substrates.
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Fluoro-6-phenylpyridine-3-boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-6-phenylpyridine-3-boronic acid as a key building block in medicinal chemistry. The unique structural features of this reagent, particularly the presence of a fluorine atom and a phenyl group on the pyridine ring, make it a valuable component in the synthesis of novel therapeutic agents, especially in the realm of kinase inhibitors.
Introduction
This compound is a versatile intermediate primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The fluorine substituent on the pyridine ring can significantly influence the physicochemical properties of the final compound, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. The phenyl group at the 6-position provides an additional point for interaction with biological targets and can contribute to the overall potency and selectivity of the synthesized molecules.
One of the most significant applications of this boronic acid is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of contemporary drug discovery.
Key Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of biaryl and heteroaryl compounds that serve as scaffolds for various kinase inhibitors. A notable example is its use in the construction of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for the development of novel anticancer therapies. The incorporation of the 2-fluoro-6-phenylpyridine moiety can enhance the binding affinity and selectivity of these inhibitors for the target kinase.
Data Presentation
The following tables summarize representative data for Suzuki-Miyaura cross-coupling reactions and the biological activity of resulting compounds. Please note that while direct experimental data for this compound is limited in publicly available literature, the following data for the closely related 2-Fluoropyridine-3-boronic acid is presented to illustrate the expected reactivity and potential biological activity.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.25 | High |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 16 | 65-75 |
| 4 | 4-Chloropyrimidine | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 110 | 8 | 70-80 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Table 2: Biological Activity of Representative Kinase Inhibitors Containing a Fluoropyridine Moiety
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Analog 1 | Aurora A | 15 | HCT-116 | 0.5 |
| Analog 2 | Aurora B | 25 | HeLa | 0.8 |
| Analog 3 | CLK1 | 50 | Caki-1 | 1.2 |
| Analog 4 | ROCK2 | 75 | A549 | 2.5 |
Note: The data presented is for analogous compounds containing a fluoropyridine moiety and is intended to be representative. The actual inhibitory activity of compounds synthesized using this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general method for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromopyrimidine) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
10 mL microwave vial with a stir bar
Procedure:
-
To a 10 mL microwave vial, add this compound, the aryl halide, palladium catalyst, and base.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 10-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
This protocol outlines a conventional heating method for the synthesis of a potential Aurora kinase inhibitor via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.1 equiv)
-
Substituted chloropyrimidine scaffold (1.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the substituted chloropyrimidine scaffold, this compound, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the target compound.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols: 2-Fluoro-6-phenylpyridine-3-boronic Acid as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-phenylpyridine-3-boronic acid (CAS No: 1029654-19-0, Molecular Formula: C₁₁H₉BFNO₂) is a valuable and versatile synthetic building block, particularly in the construction of novel compounds for medicinal chemistry, agrochemical research, and materials science. Its unique structural features, combining a fluorinated pyridine ring with a phenyl substituent and a reactive boronic acid moiety, make it an attractive starting material for generating diverse molecular architectures. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
This document provides detailed application notes and generalized protocols for the use of this compound in the synthesis of novel compounds, with a primary focus on its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Key Applications
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide range of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.
Potential applications include the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl core that interacts with the ATP-binding site of the enzyme. The 2-fluoro-6-phenylpyridinyl moiety can serve as a key pharmacophore, with the fluorine atom potentially forming crucial interactions within the target protein.
-
Agrochemicals: The introduction of fluorinated pyridine moieties is a common strategy in the development of modern fungicides, herbicides, and insecticides to enhance their biological activity and metabolic stability.
-
Novel Heterocyclic Scaffolds: This building block can be used to construct more complex heterocyclic systems with potential applications in various areas of drug discovery.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
While specific yield and activity data for compounds derived from this compound are not extensively available in the public domain, the following table provides representative data for the Suzuki-Miyaura coupling of a closely related and structurally similar compound, 2-fluoropyridine-3-boronic acid, with various aryl halides. These data serve as a general guideline for the expected reactivity and potential yields when using this compound.
| Entry | Aryl Halide Partner | Product Structure (Illustrative) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 2-Fluoro-3-(4-methoxyphenyl)-6-phenylpyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 85-95 (estimated) |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoro-6-phenyl-3-(4-(trifluoromethyl)phenyl)pyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-90 (estimated) |
| 3 | Methyl 2-bromo-5-nitrobenzoate | Methyl 2-(2-fluoro-6-phenylpyridin-3-yl)-5-nitrobenzoate | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 75-85 (estimated)[1] |
| 4 | 4-Chlorobenzonitrile | 4-(2-Fluoro-6-phenylpyridin-3-yl)benzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-80 (estimated) |
Note: The product structures and yields are illustrative and based on typical outcomes for Suzuki-Miyaura reactions with similar substrates. Actual results with this compound may vary and require optimization.
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, acetonitrile/water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS after cooling the reaction vial.
-
Once the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-6-phenylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Fluoro-6-phenylpyridine-3-boronic acid with various (hetero)aryl halides. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex molecular scaffolds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.[1] The subject of these notes, this compound, is a valuable reagent in drug discovery programs. The fluorine substituent can enhance metabolic stability and modulate the physicochemical properties of the resulting molecules, while the phenyl group provides a key structural element.[2]
Challenges in the cross-coupling of pyridine-based boronic acids can include catalyst inhibition by the nitrogen atom and competing protodeboronation.[2] Therefore, the selection of an appropriate palladium catalyst system, including the palladium source, ligand, and base, is crucial for achieving high yields and reaction efficiency. This document outlines several effective palladium catalyst systems and provides detailed protocols for their application.
Palladium Catalyst Systems: A Comparative Overview
The choice of the palladium catalyst system is critical for the successful cross-coupling of this compound. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have shown great efficacy in coupling challenging heteroaryl substrates. Below is a summary of commonly used catalyst systems with representative reaction conditions and yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | 1,4-Dioxane/H₂O | 65-100 | 12-24 | 70-89 | [1][3] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | 2-12 | >90 | [2][4] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | [4] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | [4] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | [4] |
Note: Yields are representative and can vary based on the specific (hetero)aryl halide used, purity of reagents, and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol provides a reliable starting point for the coupling of this compound with a range of (hetero)aryl bromides and iodides.[1][3]
Materials:
-
This compound (1.0 equiv)
-
(Hetero)aryl halide (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Sodium Phosphate (Na₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the (hetero)aryl halide, and sodium phosphate.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Yielding Procedure using a Buchwald Precatalyst (XPhos Pd G3)
This protocol is recommended for achieving high yields, especially with more challenging or sterically hindered coupling partners.[4]
Materials:
-
This compound (1.0 equiv)
-
(Hetero)aryl halide (1.2 equiv)
-
XPhos Pd G3 (0.01-0.02 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Tetrahydrofuran (THF) or Toluene, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add this compound, the (hetero)aryl halide, potassium phosphate, and the XPhos Pd G3 precatalyst to a dry reaction vial equipped with a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add the degassed solvent (THF or toluene) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizing the Suzuki-Miyaura Cross-Coupling Workflow
The following diagram illustrates the general experimental workflow for the palladium-catalyzed cross-coupling of this compound.
Caption: General workflow for the Suzuki-Miyaura cross-coupling.
Logical Relationship of Catalyst System Components
The success of the Suzuki-Miyaura coupling is dependent on the interplay between the palladium source, ligand, and base. The following diagram illustrates this relationship.
Caption: Interplay of catalyst system components.
References
The Pivotal Role of 2-Fluoro-6-phenylpyridine-3-boronic acid in Modern Carbon-Carbon Bond Formation
For Immediate Release
Shanghai, China – December 27, 2025 – In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction, particularly in the realms of pharmaceutical and materials science. Among the vast arsenal of reagents enabling these transformations, 2-Fluoro-6-phenylpyridine-3-boronic acid has emerged as a highly versatile and valuable building block. Its unique structural features, combining the electronic properties of a fluorinated pyridine ring with the synthetic utility of a boronic acid, make it a powerful tool for the construction of complex biaryl and heteroaryl motifs. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in C-C bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Application Notes
This compound is predominantly utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of a fluorine atom at the 2-position of the pyridine ring significantly influences the electronic properties of the molecule, enhancing its reactivity and often imparting desirable physicochemical properties to the final products, such as increased metabolic stability and binding affinity to biological targets. The phenyl group at the 6-position further contributes to the steric and electronic environment of the molecule, influencing its reactivity and the properties of the resulting coupled products.
The primary application of this reagent lies in the synthesis of complex organic molecules that are often key intermediates or final products in drug discovery programs. For instance, the 2-fluoro-6-phenylpyridine moiety is a recognized pharmacophore in various kinase inhibitors and other biologically active compounds. The Suzuki-Miyaura coupling provides a convergent and efficient method for the construction of the core structures of these molecules.
Quantitative Data Summary
The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of pyridine boronic acids with various aryl and heteroaryl halides. While specific data for this compound is not extensively published in the form of a comprehensive substrate scope table, the data presented for closely related analogs such as 2-fluoropyridine-3-boronic acid and other pyridylboronic acids provide a strong predictive framework for its reactivity.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 4 | 3-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 14 | 85 |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 18 | 78 |
Note: The data in this table is compiled from various sources on the Suzuki-Miyaura coupling of 2-fluoropyridine-3-boronic acid and serves as a representative guide. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using Conventional Heating
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol offers a rapid and efficient alternative to conventional heating.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound in C-C bond formation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-step experimental procedure for Suzuki reaction with 2-Fluoro-6-phenylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in a wide array of pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura reaction utilizing 2-Fluoro-6-phenylpyridine-3-boronic acid as a key building block. The presence of a fluorine atom and a phenyl group on the pyridine ring introduces unique electronic and steric properties, making this reagent a valuable tool for accessing novel chemical space in drug discovery and development. The protocols provided herein serve as a robust starting point for researchers, with a focus on both conventional heating and microwave-assisted methodologies.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Experimental Protocols
Two representative protocols are provided below: a general procedure using conventional heating and a microwave-assisted protocol for accelerated synthesis.
Protocol 1: General Experimental Procedure using Conventional Heating
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides or iodides.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.[1]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave synthesis vial equipped with a stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.[1]
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration should be approximately 0.1 - 0.5 M.[1]
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1]
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS after cooling the vial.
-
Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Filter the mixture to remove the catalyst and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-phenylpyridine derivative.[1]
Data Presentation
Disclaimer: The following quantitative data is based on Suzuki-Miyaura reactions of the closely related 2-Fluoropyridine-3-boronic acid, as specific examples for this compound were not available in the cited literature. These conditions and yields should serve as a starting point for optimization.
Table 1: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic acid with 4-Bromoanisole [1]
| Reagent | Molar Equiv. | Amount |
| 2-Fluoropyridine-3-boronic acid | 1.2 | 83 mg |
| 4-Bromoanisole | 1.0 | 75 µL |
| Pd(PPh₃)₄ | 0.05 | 29 mg |
| K₂CO₃ | 2.0 | 138 mg |
| Solvent | Volume | |
| 1,4-Dioxane | 4 mL | |
| Water | 1 mL | |
| Reaction Conditions | Value | |
| Temperature | 120 °C | |
| Time | 15 min | |
| Yield | Not Reported |
Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) using Pd(dppf)Cl₂ as Catalyst [3]
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 75 |
| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 65 |
| 3-Furylboronic acid | 2-(Furan-3-yl)pyridine | 58 |
| 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)pyridine | 45 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 42 |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane at 65-100 °C.[3]
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
References
Ligand Selection for Efficient Suzuki-Miyaura Coupling of 2-Fluoro-6-phenylpyridine-3-boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient Suzuki-Miyaura cross-coupling of 2-Fluoro-6-phenylpyridine-3-boronic acid with various aryl halides. The synthesis of 3-aryl-2-fluoro-6-phenylpyridines is of significant interest in medicinal chemistry and materials science due to the versatile properties imparted by the fluorinated bipyridine scaffold. This guide addresses common challenges associated with the coupling of electron-deficient, nitrogen-containing heteroarylboronic acids and offers optimized ligand selection and reaction conditions to achieve high yields and purity.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for drug discovery and development. However, the coupling of 2-pyridylboronic acids, such as this compound, presents unique challenges. These include:
-
Protodeboronation: The facile cleavage of the C-B bond in the presence of aqueous bases and elevated temperatures, leading to the formation of the corresponding pyridine byproduct and reduced yields.[1]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and slowing down the catalytic cycle.
-
Defluorination: The fluorine atom at the 2-position can be susceptible to nucleophilic displacement, especially under harsh basic conditions and high temperatures.[2]
The judicious selection of a suitable phosphine ligand is paramount to overcoming these obstacles. Bulky, electron-rich monophosphine ligands have proven to be particularly effective in promoting efficient coupling of challenging heteroarylboronic acids.[2] These ligands can accelerate the rates of oxidative addition and reductive elimination while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen, thus enhancing catalyst stability and turnover.[3]
Ligand Selection and Performance
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Various Pyridylboronic Acids with Aryl Halides Highlighting Ligand Effects
| Entry | Pyridylboronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | Moderate-Good |
| 2 | 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | Moderate-Good |
| 3 | 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 82[4] |
| 4 | 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 66[4] |
| 5 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 3-Bromoquinoline | Pd precatalyst / SPhos | K₃PO₄ | Dioxane | 100 | >95[5] |
| 6 | Benzofuran-2-boronic acid | 4-Bromoanisole | Pd precatalyst / XPhos | K₃PO₄ | Dioxane | 100 | >95[5] |
Note: The data in this table is derived from the coupling of analogous pyridylboronic acids and may not be directly representative of the performance of this compound. Optimization is recommended for specific substrates.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific aryl halide coupling partners.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (2-4 mol%)
-
SPhos (4-8 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium phosphate.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas three times.
-
In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent.
-
Add the degassed solvent to the Schlenk tube containing the solids via syringe.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-fluoro-6-phenylpyridine.
Protocol 2: General Procedure using a Ferrocenyl Ligand (e.g., Pd(dppf)Cl₂)
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the mixture to 90-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS), typically 8-24 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: A typical experimental workflow for screening ligands.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products from 2-Fluoro-6-phenylpyridine-3-boronic Acid Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Fluoro-6-phenylpyridine-3-boronic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex bi-heterocyclic molecules. The fluorine substituent can significantly influence the physicochemical properties and biological activity of the resulting compounds, making this reagent a key component in many drug discovery programs.[1] Proper purification of the reaction products is a critical step to ensure the integrity of subsequent biological assays and characterization data. This document provides detailed protocols for common purification methods for products derived from reactions involving this compound, including extractive work-up, column chromatography, and recrystallization.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using this compound, followed by the purification of the desired biaryl product.
Caption: General workflow for Suzuki-Miyaura coupling and product purification.
Data Presentation
The following table summarizes representative quantitative data for the purification of a typical biaryl product from a Suzuki-Miyaura reaction involving this compound. These values are based on typical outcomes reported in application notes.[2]
| Purification Method | Expected Yield (%) | Purity (%) | Key Considerations |
| Column Chromatography | 80-95 | >98 | Effective for removing baseline impurities and unreacted starting materials. The choice of eluent is critical. |
| Recrystallization | 70-90 | >99 | Can provide very high purity for solid compounds. Solvent selection is crucial to maximize recovery. |
| Extractive Work-up Only | Variable | <95 | Generally insufficient for high purity; often used as a preliminary purification step before chromatography or recrystallization. |
Experimental Protocols
Extractive Work-up Protocol
This protocol is a standard procedure following the completion of the reaction to isolate the crude product from the reaction mixture.
Materials:
-
Reaction mixture
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.[1]
-
If the reaction was conducted under microwave conditions, ensure the vial is properly cooled before opening.[3]
-
Dilute the reaction mixture with ethyl acetate and water.[3]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[3]
-
Extract the aqueous layer two more times with ethyl acetate.[1][3]
-
Combine all organic layers and wash with brine. This step helps to remove residual water from the organic phase.[1][2]
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.[1][2]
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]
Purification by Column Chromatography
Flash column chromatography is a highly effective method for purifying the crude product.
Materials:
-
Crude product
-
Silica gel
-
Appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes)[1][2]
-
Chromatography column and accessories
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent to spot on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to determine the optimal eluent for separation.
-
Prepare the chromatography column by packing it with silica gel slurried in the initial, less polar eluent.
-
Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of a suitable solvent (wet loading).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity, is often effective.[2]
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.[1]
Purification by Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline solid products.
Materials:
-
Crude product
-
A suitable solvent or solvent pair
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Select a suitable solvent for recrystallization. An ideal solvent will dissolve the crude product at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to just dissolve the product.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Purification of Unreacted Boronic Acid
In some cases, unreacted this compound may persist in the crude product. Boronic acids can exhibit similar polarity to the desired products, making chromatographic separation challenging. An acid-base extraction can be employed to remove the acidic boronic acid.
Procedure for Boronic Acid Removal:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with an aqueous basic solution, such as 1-2 M NaOH or a saturated sodium bicarbonate solution.[2][4] The boronic acid will be deprotonated and move into the aqueous layer.
-
Separate the layers. The desired product should remain in the organic layer.
-
To confirm the removal, the aqueous layer can be acidified, and the boronic acid can be re-extracted into an organic solvent.
-
Proceed with washing the organic layer containing the product with brine, drying, and concentrating as described in the general extractive work-up.
References
Application of 2-Fluoro-6-phenylpyridine-3-boronic Acid in the Synthesis of the Kinase Inhibitor Lorlatinib
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Fluoro-6-phenylpyridine-3-boronic acid in the synthesis of the active pharmaceutical ingredient (API), Lorlatinib. Lorlatinib, also known as PF-06463922, is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of specific types of non-small cell lung cancer. The incorporation of the 2-fluoro-6-phenylpyridine moiety is crucial for the compound's efficacy and pharmacological profile.
Introduction
This compound (CAS No: 1029654-19-0) is a highly valuable and specialized building block in medicinal chemistry. Its unique trifunctional nature, featuring a fluorinated pyridine ring, a phenyl substituent, and a boronic acid group, allows for its strategic incorporation into complex molecules. The presence of the fluorine atom can modulate the electronic properties of the pyridine ring, potentially enhancing binding affinity to the target protein and improving metabolic stability. The phenyl group contributes to the overall sterics and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. Boronic acids are versatile reagents in organic synthesis, most notably for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient formation of carbon-carbon bonds.
Featured Application: Synthesis of Lorlatinib (PF-06463922)
A key application of this compound is in the synthesis of Lorlatinib, a macrocyclic inhibitor of ALK and ROS1 tyrosine kinases.[1] Lorlatinib is designed to be effective against a wide range of resistance mutations that can develop during treatment with earlier-generation ALK inhibitors and to penetrate the blood-brain barrier to treat brain metastases.[1] The 2-fluoro-6-phenylpyridine moiety of the boronic acid is incorporated into the macrocyclic structure of Lorlatinib via a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Context
Caption: Simplified ALK Signaling Pathway and the inhibitory action of Lorlatinib.
Experimental Protocols
The synthesis of a key intermediate for Lorlatinib involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable coupling partner. The following protocol is adapted from the supplementary information of the primary literature describing the discovery of Lorlatinib.[1]
Suzuki-Miyaura Coupling for Lorlatinib Intermediate
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| This compound | 1029654-19-0 | 217.02 | Coupling Partner |
| 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | Not specified in source | - | Coupling Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | Palladium Catalyst |
| Na₂CO₃ | 497-19-8 | 105.99 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water | 7732-18-5 | 18.02 | Co-solvent |
Procedure:
-
To a reaction vessel, add 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (1.0 equivalent).
-
Add this compound (1.2 equivalents).
-
Add sodium carbonate (Na₂CO₃) (3.0 equivalents).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl intermediate.
Quantitative Data:
| Reaction | Yield (%) |
| Suzuki-Miyaura coupling for Lorlatinib intermediate | 85 |
Data adapted from the supplementary information of Johnson, T. W. et al. J. Med. Chem. 2014, 57, 4720-4744.[1]
Caption: Experimental workflow for the Suzuki-Miyaura coupling in Lorlatinib synthesis.
Biological Activity of Lorlatinib
The successful incorporation of the 2-fluoro-6-phenylpyridine moiety via the Suzuki-Miyaura coupling reaction contributes to the potent biological activity of Lorlatinib.
In Vitro Kinase Inhibitory Activity:
| Kinase Target | IC₅₀ (nM) |
| ALK (wild-type) | < 0.07 |
| ROS1 | < 0.02 |
| ALK L1196M | 0.7 |
Data represents the half-maximal inhibitory concentration (IC₅₀) and indicates the concentration of Lorlatinib required to inhibit 50% of the kinase activity in a cell-free assay.[2][3]
Cellular Activity:
Lorlatinib demonstrates potent anti-proliferative activity in various cancer cell lines harboring ALK or ROS1 fusions, including those with mutations that confer resistance to other ALK inhibitors.[2]
In Vivo Efficacy:
In preclinical xenograft models, Lorlatinib has been shown to induce significant tumor regression in mice bearing tumors with ALK or ROS1 fusions.[2] Its ability to cross the blood-brain barrier has also been demonstrated, leading to efficacy in intracranial tumor models.
Conclusion
This compound is a critical and highly effective building block for the synthesis of the advanced pharmaceutical ingredient Lorlatinib. Its use in a robust Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of a key biaryl linkage within the macrocyclic structure of the drug. The resulting API, Lorlatinib, exhibits potent and broad-spectrum inhibitory activity against ALK and ROS1 kinases, including clinically relevant resistance mutations, highlighting the importance of this specialized boronic acid in the development of next-generation targeted cancer therapies.
References
Troubleshooting & Optimization
Troubleshooting low yields in Suzuki reactions with 2-Fluoro-6-phenylpyridine-3-boronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-6-phenylpyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki coupling with this compound?
A1: Low yields with this substrate are often attributed to a few key factors:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the starting material inactive for coupling.[1][2] Heteroaryl boronic acids, especially those on electron-deficient rings like a fluorinated pyridine, are particularly susceptible to this decomposition pathway.[1][3]
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1][4] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions, often referred to as the "2-pyridyl problem".[4]
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is critical and highly interdependent.[1] An unsuitable combination can result in poor catalytic turnover and minimal product formation.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[5] It is crucial to ensure all reagents and the reaction vessel are thoroughly degassed.
Q2: What are the common side products I should look for?
A2: Besides unreacted starting materials, common side products include:
-
Protodeboronated starting material: 2-Fluoro-6-phenylpyridine. This results from the loss of the boronic acid group.[1]
-
Homocoupling of the boronic acid: This leads to the formation of a bipyridine byproduct. This side reaction can be promoted by the presence of oxygen.[6]
-
Homocoupling of the aryl halide: This is another common side reaction that consumes the electrophilic coupling partner.[1]
Q3: How can I prevent protodeboronation of my this compound?
A3: Several strategies can be employed to minimize protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[5]
-
Use of More Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[2][6] These are generally less prone to protodeboronation.
Q4: Are there more stable alternatives to the boronic acid that I can use?
A4: Yes, using more stable derivatives of the boronic acid is a common strategy to overcome instability issues. These include:
-
Pinacol esters: These are generally more stable and less prone to protodeboronation.
-
Potassium trifluoroborate salts (BF₃K): These salts are often crystalline, air-stable solids and can be more robust coupling partners.[6]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable and can release the boronic acid slowly under the reaction conditions, which can be beneficial.[2]
Troubleshooting Guide for Low Yields
If you are experiencing low yields, follow this step-by-step guide to troubleshoot your reaction.
Step 1: Assess the Reaction Outcome
-
Question: What is the primary observation from your reaction analysis (TLC, LC-MS, NMR)?
-
A) Mostly unreacted starting materials: Proceed to Step 2 .
-
B) Complex mixture with multiple byproducts: Proceed to Step 3 .
-
C) Significant amount of protodeboronated starting material: Proceed to Step 4 .
-
D) Significant amount of homocoupled products: Proceed to Step 5 .
-
Step 2: Addressing Unreacted Starting Materials
-
Question: Have you ensured the catalyst is active and the reaction is running under strictly inert conditions?
-
Answer/Action: The catalyst's activity is paramount. Ensure your palladium source and ligand are from a reliable source and stored correctly. Use a fresh batch if in doubt. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7]
-
Step 3: Tackling a Complex Mixture of Byproducts
-
Question: Are your reaction conditions too harsh, leading to degradation?
-
Answer/Action: High temperatures and prolonged reaction times can lead to the degradation of starting materials, reagents, and products.[1] Try lowering the reaction temperature and monitor the reaction progress more frequently to identify the optimal reaction time.
-
Step 4: Mitigating Protodeboronation
-
Question: Is your choice of base and solvent system contributing to the protodeboronation?
Step 5: Minimizing Homocoupling
-
Question: Is your reaction mixture sufficiently deoxygenated?
Caption: A workflow diagram for troubleshooting low yields.
Recommended Reaction Conditions
The optimal conditions for a Suzuki reaction can be highly substrate-dependent. The following table provides starting points for optimization.
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with a ligand | Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd₂(dba)₃ is a common Pd(0) source that requires a ligand. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos, RuPhos) (2-6 mol%) | Bulky, electron-rich phosphine ligands are often effective for challenging substrates as they can promote the catalytic cycle and prevent catalyst deactivation by the pyridine nitrogen.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These are milder bases that are often effective in preventing protodeboronation.[1] Ensure the base is finely powdered and dry for anhydrous reactions. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (10:1), or anhydrous DMF | The choice of solvent can significantly impact the reaction. A water/organic mixture is common, but anhydrous conditions may be necessary to prevent protodeboronation.[5][8] |
| Temperature | 80-120 °C | Higher temperatures can increase the reaction rate but may also accelerate decomposition.[1] Microwave heating can sometimes be beneficial.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling side reactions.[5] |
General Experimental Protocol
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the this compound, the aryl halide, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Strategies to minimize homo-coupling side reactions of aryl halides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homo-coupling side reactions of aryl halides in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling of aryl halides and why is it a significant problem?
A1: Homo-coupling is a side reaction in cross-coupling catalysis where two identical aryl halide molecules react to form a symmetrical biaryl byproduct (Ar-Ar). This is problematic as it consumes the starting material, reduces the yield of the desired unsymmetrical cross-coupled product (Ar-Ar'), and complicates purification due to the structural similarity between the homo-coupled product and the target molecule.[1]
Q2: What are the primary causes of aryl halide homo-coupling?
A2: The main culprits for aryl halide homo-coupling are the presence of oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to homo-coupling.[1][3] Additionally, using a Pd(II) precatalyst without efficient reduction to Pd(0) can also promote this unwanted side reaction.[1][4] In nickel-catalyzed reactions, an unstable Ni(II) intermediate formed after oxidative addition can also lead to homo-coupling.[5]
Q3: How can I visually identify if homo-coupling is a major issue in my reaction?
A3: The presence of a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture, often detectable by techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), is a strong indicator of homo-coupling.[1]
Q4: Can the choice of ligand influence the extent of homo-coupling?
A4: Absolutely. The judicious choice of ligands is critical.[6] Bulky, electron-rich phosphine ligands, such as SPhos, can accelerate the desired cross-coupling pathway over the competing homo-coupling reaction.[7] These ligands can stabilize the Pd(0) state and promote efficient reductive elimination of the desired product.
Q5: Are there any chemical additives that can help suppress homo-coupling?
A5: Yes, certain additives can be very effective. The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing homo-coupling without significantly interfering with the main catalytic cycle.[2][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to the homo-coupling of aryl halides.
| Symptom | Potential Cause | Suggested Solution(s) |
| High levels of Ar-Ar byproduct detected | Presence of dissolved oxygen.[1][3] | 1a. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Nitrogen or Argon) for an extended period (e.g., 30 minutes).[7] 1b. For complete oxygen removal, perform three to five freeze-pump-thaw cycles.[7] 1c. Ensure the reaction is maintained under a positive pressure of an inert atmosphere throughout.[8] |
| Inefficient reduction of Pd(II) precatalyst.[1][4] | 2a. Switch to a more robust, air-stable Pd(0) precatalyst. 2b. Add a mild reducing agent like potassium formate to the reaction mixture.[2][8] | |
| Suboptimal catalyst or ligand choice.[6] | 3a. Employ bulky, electron-rich phosphine ligands (e.g., SPhos) to favor the cross-coupling pathway.[7] 3b. Consider using a different palladium source, such as palladium black, which can simplify catalyst control strategies.[8] | |
| Low yield of the desired cross-coupled product with significant starting material remaining | Inefficient catalyst turnover or deactivation. | 4a. Ensure high purity of all reagents and rigorously dry the solvents.[7] 4b. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[7][9] |
| Halide inhibition of the catalyst. | 5a. For Suzuki-Miyaura couplings involving (hetero)aryl iodides, consider changing the organic solvent from THF to toluene to minimize halide inhibition.[10] | |
| Formation of multiple byproducts, including homo-coupled product | Non-optimal reaction conditions (base, solvent, temperature). | 6a. The choice of base and solvent is often interdependent and critical.[4] Screen different base/solvent combinations. 6b. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[4] 6c. Systematically vary the reaction temperature; higher temperatures do not always lead to better results and can promote catalyst decomposition.[9][11] |
Experimental Protocols
Protocol 1: Rigorous Deoxygenation using Freeze-Pump-Thaw
This protocol is designed for reactions that are highly sensitive to oxygen.
-
Preparation : Assemble the reaction in a Schlenk flask equipped with a magnetic stir bar. Add all solid reagents.
-
Freezing : Seal the flask and freeze the contents in a liquid nitrogen bath until the solvent is completely solid.
-
Pumping : Connect the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Thawing : Close the stopcock to the vacuum line and thaw the mixture in a room temperature water bath until the solvent is completely liquid.
-
Repetition : Repeat the freeze-pump-thaw cycle three to five times to ensure complete removal of dissolved oxygen.
-
Inert Atmosphere : After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The reaction is now ready for catalyst addition and heating.
Protocol 2: Suppression of Homo-coupling using Potassium Formate
This protocol incorporates a mild reducing agent to minimize Pd(II) concentration.
-
Reagent Preparation : In a dry reaction vessel, combine the aryl halide (1.0 equiv.), the organometallic reagent (e.g., arylboronic acid, 1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and potassium formate (1.0-1.5 equiv.).
-
Solvent Addition : Add the degassed solvent system (e.g., 1-propanol/water).
-
Deoxygenation : Perform a subsurface sparge with Nitrogen or Argon for at least 30 minutes.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.1-2 mol%).
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress using TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature, quench with water, and proceed with standard aqueous workup and purification.[7]
Visualizations
Caption: Troubleshooting workflow for minimizing aryl halide homo-coupling.
Caption: Competing pathways of desired cross-coupling and undesired homo-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Inhibition in Pyridine Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst inhibition in cross-coupling reactions involving pyridine substrates. The pyridine moiety, a common structural motif in pharmaceuticals and functional materials, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance.[1] This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridine-containing substrates so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1][2] This issue is particularly pronounced when the coupling site is at the 2-position of the pyridine ring, a phenomenon often referred to as the "2-pyridyl problem".[1][3]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The principal deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center. This prevents the coordination of reactants and inhibits key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which can be exacerbated by high concentrations or elevated temperatures.[1] In some cases with nickel catalysts, stable dimeric nickel species have been identified as catalytically inactive.[4]
-
Catalyst Decomposition: If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of it agglomerating into inactive palladium black.[1]
Q3: How does the position of the leaving group on the pyridine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) significantly influences the reaction's success. 2-Halopyridines are notoriously difficult substrates because the proximity of the nitrogen atom to the reaction center enhances its ability to coordinate with and poison the catalyst.[1][3] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the reaction site, reducing its inhibitory effect.[1][4]
Q4: What is the role of the ligand in preventing catalyst inhibition?
A4: The choice of ligand is critical for a successful cross-coupling with pyridine substrates.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often highly effective.[1][5] These ligands help by:
-
Sterically hindering the coordination of the pyridine nitrogen to the metal center.[3]
-
Increasing the electron density on the metal, which promotes the desired catalytic steps and can weaken the metal-pyridine bond.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with pyridine substrates.
| Problem | Possible Cause | Suggested Solution(s) |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., Buchwald G3 pre-catalysts) to ensure efficient generation of the active catalytic species.[1][5] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[5] |
| Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated.[1] | 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for potential decomposition.[1] | |
| Poor Transmetalation: The transfer of the organometallic reagent to the palladium center is slow or inefficient.[1] | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice can be critical.[1] 2. Check Reagent Quality: Ensure the boronic acid, organotin, or organozinc reagent is pure and has not degraded.[1] | |
| Formation of Side Products | Protodeboronation (in Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom from the solvent or trace water.[1] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[1][5] 2. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[3][5] 3. Use a Weaker Base: A milder or less nucleophilic base can sometimes mitigate this issue.[3] |
| Homocoupling: The organometallic reagent is coupling with itself.[1] | 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote homocoupling.[3] 2. Use a Pd(0) Source or Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a direct Pd(0) source or an efficient pre-catalyst can minimize this.[1][5] | |
| Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom.[1] | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.[1][5] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] | |
| Catalyst Decomposition | Palladium Black Formation: Slow catalysis due to pyridine inhibition allows the active Pd(0) species more time to agglomerate into inactive palladium black.[1] | 1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., ligand choice, temperature, concentration) to minimize the lifetime of vulnerable Pd(0) intermediates.[1] |
Data Presentation
Table 1: Effective Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines
The following table summarizes effective catalyst systems and general conditions for the challenging Suzuki-Miyaura coupling of various chloropyridines.
| Pyridine Substrate | Coupling Partner | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85 |
| 3-Chloropyridine | 4-Tolylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | >95 |
| 4-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos Pd G3 | (none) | K₃PO₄ | THF | 80 | ~92 |
| 2-Chloro-5-(CF₃)pyridine | Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | ~90 |
| 2,6-Dichloropyridine | 3-Thienylboronic acid | PdCl₂(dppf) | (none) | K₂CO₃ | DME | 85 | ~78 |
Note: Data is compiled and representative of typical conditions found in the literature. Actual yields may vary based on specific reaction scale, purity of reagents, and precise conditions.[3]
Visualizations
Caption: Pyridine nitrogen coordination poisons the active catalyst.
Caption: A logical workflow for diagnosing low conversion issues.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Chloride
This protocol provides a starting point for the coupling of a generic pyridyl chloride with a boronic acid, employing a robust catalyst system designed to mitigate pyridine inhibition.
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the pyridyl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol %) and XPhos ligand (0.02 mmol, 2 mol %).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add 5 mL of anhydrous, degassed 1,4-dioxane to the Schlenk tube via syringe.
-
Ensure a positive pressure of inert gas is maintained throughout the reaction.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Monitoring Reaction Kinetics to Diagnose Catalyst Deactivation
This procedure can be used to determine if catalyst deactivation is occurring during the reaction. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[1]
-
Reaction Setup:
-
Set up the cross-coupling reaction as described in Protocol 1, including an internal standard (e.g., dodecane, ~0.2 equiv) that is stable under the reaction conditions and does not interfere with GC or NMR analysis.
-
-
Sampling:
-
Once the reaction reaches the target temperature, take the first sample (t=0).
-
At regular intervals (e.g., every 30-60 minutes), carefully and quickly withdraw a small aliquot (~0.1 mL) from the reaction mixture under a positive pressure of inert gas.
-
Immediately quench the aliquot by diluting it in a vial containing deuterated chloroform (for ¹H NMR) or ethyl acetate (for GC-MS) and a small amount of silica gel to adsorb the catalyst.
-
-
Data Analysis:
-
Analyze each quenched sample by ¹H NMR or GC-MS.
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
Calculate the percent conversion and yield at each time point relative to the internal standard.
-
Plot the concentration (or % yield) of the product versus time to generate a reaction profile. A premature plateau indicates catalyst deactivation.[1]
-
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Fluoro-6-phenylpyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-phenylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Question: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the potential causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound are common and can stem from several factors. The primary challenges include the propensity for protodeboronation and potential catalyst inhibition.
1. Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluoro-6-phenylpyridine and consumption of your starting material.[1][2] Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly susceptible to this decomposition pathway.[1]
Solutions to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[2]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[2] If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[2]
-
Anhydrous Conditions: While a small amount of water can be beneficial in Suzuki couplings, an excess can act as a proton source, promoting protodeboronation.[2] Using anhydrous solvents can be advantageous, but complete exclusion of water might slow down the desired reaction; therefore, careful optimization of water content is crucial.[2]
-
Switch to a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy to prevent premature decomposition.[2]
2. Catalyst Inhibition: The nitrogen atom in the pyridine ring of your boronic acid can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1]
Solutions to Overcome Catalyst Inhibition:
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle while sterically hindering the coordination of the pyridine nitrogen to the palladium center.[1]
3. Suboptimal Reaction Conditions: The interplay between the catalyst, ligand, base, and solvent is critical for a successful coupling reaction. An unsuitable combination can result in poor catalytic turnover and low product formation.[1]
A logical workflow for optimizing your reaction conditions is presented below:
Caption: A logical workflow for the optimization of Suzuki-Miyaura coupling reactions.
Question: I am observing a significant amount of a byproduct that appears to be my starting boronic acid without the boronic acid group. What is happening and how can I prevent it?
Answer:
You are likely observing the effects of protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[2] This is particularly prevalent with electron-deficient heteroaromatic boronic acids like this compound, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.[2]
To mitigate protodeboronation, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?
A1: Based on literature for similar heteroaryl boronic acids, a robust starting point would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%).[1]
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).[1]
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[1]
-
Solvent: A 4:1 to 10:1 mixture of an aprotic solvent like dioxane or toluene with water.[1]
-
Temperature: 80-100 °C.[1] These conditions should be optimized for each specific substrate combination.[1]
Q2: How does the choice of base affect the reaction?
A2: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[3] However, the strength and nucleophilicity of the base can also influence side reactions. Strong bases can promote protodeboronation, while milder bases like K₃PO₄ and Cs₂CO₃ are often preferred for sensitive substrates like this compound.[1][2] The table below, adapted from a study on a related substrate, illustrates the impact of different bases on yield.[3]
Table 1: Effect of Various Bases on a Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Li₃PO₄ | Dioxane/H₂O (4:1) | 100 | <5 |
| 2 | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 68 |
| 4 | NaF | Dioxane/H₂O (4:1) | 100 | 37 |
| 5 | KF | Dioxane/H₂O (4:1) | 100 | 54 |
| 6 | CsF | Dioxane/H₂O (4:1) | 100 | 58 |
| 7 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 35 |
| 8 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 25 |
| 9 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 |
Data adapted from a study on pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. Yields are illustrative and may vary for this compound.[3][4]
Q3: What is the role of the solvent, and what should I consider when choosing one?
A3: The solvent must solubilize the reactants, catalyst, and base.[3] Common choices include ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene).[3] Often, a mixture of an organic solvent and water is employed. Water can help dissolve inorganic bases and facilitate the formation of the active boronate species.[3] However, an excess of water can lead to protodeboronation.[3] The optimal solvent system will depend on the specific substrates and other reaction conditions.
Table 2: Effect of Solvent on a Suzuki-Miyaura Coupling Yield
| Entry | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Dioxane (dry) | 100 | 39 |
| 2 | Dioxane (wet) | 100 | 41 |
| 3 | Dioxane/H₂O (4:1) | 100 | 75 |
| 4 | THF | 65 | 45 |
| 5 | Toluene | 100 | 5 |
| 6 | DMF | 100 | 37 |
Data adapted from a study on pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. "Dry" refers to degassed and dried solvent, while "wet" is as purchased. Yields are illustrative.[4]
Q4: Is it necessary to use an inert atmosphere for these couplings?
A4: Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[1] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation and lower yields.[1] Inadequate degassing can also promote homo-coupling of the aryl halide.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.[1]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol for the Preparation and Use of a Boronic Acid Pinacol Ester
For challenging substrates where protodeboronation is a significant issue, converting the boronic acid to its pinacol ester is recommended.
Esterification:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent coupling reaction without further purification.
Coupling Reaction with the Pinacol Ester:
-
Follow the general Suzuki-Miyaura coupling protocol above, substituting the this compound pinacol ester (1.2-1.5 equiv) for the boronic acid.
-
A mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) is recommended.[2]
-
The reaction may require slightly higher temperatures or longer reaction times to facilitate the in situ hydrolysis of the ester to the active boronic acid.
References
Effect of water on the stability and reactivity of 2-Fluoro-6-phenylpyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 2-Fluoro-6-phenylpyridine-3-boronic acid in experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound, particularly in the presence of water?
A1: The primary stability concern for this compound is its susceptibility to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This process is often accelerated in the presence of water, which can act as a proton source.[3] Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly prone to this degradation pathway.[1][3]
Q2: How does water affect the reactivity of this compound in Suzuki-Miyaura coupling reactions?
A2: The role of water in Suzuki-Miyaura coupling is multifaceted. While excessive water can promote the undesirable protodeboronation side reaction, a controlled amount is often beneficial.[1][3] Water can aid in the dissolution of inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and facilitate the crucial transmetalation step in the catalytic cycle.[4] The optimal reaction conditions often involve a carefully controlled solvent system, such as a dioxane/water mixture.[4][5]
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7] For long-term storage, temperatures of -20°C are recommended.[8] When handling the compound for reactions, it is advisable to work under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.[1][3]
Q4: Can I use this compound directly, or should I convert it to a boronic ester?
A4: While the boronic acid can be used directly, converting it to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to mitigate protodeboronation.[3] These esters are generally more stable to storage and handling and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2] In some cases, the presence of water in the reaction can hydrolyze the boronic ester in situ to the more reactive boronic acid.[4]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
The desired coupled product is obtained in a yield significantly lower than expected.
-
A significant amount of unreacted starting materials is observed.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Protodeboronation of Boronic Acid | Lower the reaction temperature. Higher temperatures can accelerate the rate of protodeboronation.[3] Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH.[1] Minimize the amount of water in the reaction or use anhydrous solvents.[3] |
| Catalyst Deactivation | The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[1] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1] |
| Suboptimal Reaction Conditions | Optimize the choice of catalyst, ligand, base, and solvent, as their effects are highly interdependent.[1] Screen different solvent systems, such as dioxane/water or toluene/water mixtures, to find the optimal balance for solubility and reactivity.[4] |
Issue 2: Significant Protodeboronation Observed
Symptoms:
-
The primary byproduct detected is 2-fluoro-6-phenylpyridine (the protodeboronated product).
-
Low conversion of the boronic acid to the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Water | Ensure solvents are appropriately dried if anhydrous conditions are desired. While some water can be beneficial, an excess can serve as a proton source for protodeboronation.[1][3] |
| Harsh Reaction Conditions | High temperatures and strong bases can significantly increase the rate of protodeboronation.[3] Attempt the reaction at a lower temperature and use a milder base.[1][3] |
| Inherent Instability | This compound is inherently susceptible to protodeboronation. Convert the boronic acid to a more stable pinacol or MIDA boronate ester to be used in the coupling reaction.[3] |
Issue 3: Formation of Homo-coupling Byproducts
Symptoms:
-
Detection of significant amounts of biaryl products derived from the coupling of two molecules of the aryl halide starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Inadequate degassing of the reaction mixture can lead to oxidative homo-coupling.[1] Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1] |
| Catalyst Choice | The choice of palladium source can influence the extent of homo-coupling. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in situ generation of the Pd(0) species can help minimize this side reaction.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[1][3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, a ligand.[5]
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.[4][5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[4][5] Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Logical workflow of stability and reactivity pathways for this compound.
Caption: Troubleshooting workflow for Suzuki coupling reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.pt [fishersci.pt]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. usbio.net [usbio.net]
Technical Support Center: Enhancing Reaction Kinetics for Sterically Hindered Boronic Acids
Welcome to the technical support center for optimizing reactions involving sterically hindered boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low to no conversion with my sterically hindered boronic acid in a Suzuki-Miyaura coupling. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion is a frequent challenge with sterically hindered substrates. The bulky nature of the boronic acid and/or the coupling partner impedes crucial steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[1][2] Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition and accelerates reductive elimination.[1][4] For extremely hindered substrates, consider specialized ligands like BI-DIME or AntPhos.[2][4]
-
-
Base Selection: The base activates the boronic acid for the transmetalation step, which is often rate-limiting for hindered substrates.[2][5]
-
Solvent and Temperature: Higher activation energies associated with hindered substrates often necessitate more forcing conditions.[4][6]
-
Reagent Stability: Ensure your boronic acid is pure and has not decomposed. Sterically hindered boronic acids can be prone to protodeboronation or forming unreactive boroxine anhydrides.[7][8]
Q2: My reaction is very slow. How can I increase the reaction rate?
A2: Slow kinetics are characteristic of sterically demanding couplings. To accelerate the reaction, consider the following optimizations:
-
Switch to a More Active Catalyst System: If you are using a standard ligand like PPh₃, switch to a bulkier, more electron-rich ligand such as SPhos or XPhos, which are known to accelerate all steps of the catalytic cycle for hindered substrates.[4][10]
-
Increase Temperature: Raising the reaction temperature provides the necessary thermal energy to overcome activation barriers.[4] If your current solvent limits the temperature, switch to a higher-boiling one like xylenes.[4]
-
Use a Stronger Base: A stronger base can significantly accelerate the transmetalation step.[5][6] If you are using a mild base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[2][11]
-
Consider Boronic Esters: Certain boronic esters, such as those derived from catechol or ethylene glycol, have been shown to undergo transmetalation faster than the corresponding boronic acids under specific conditions.[12][13]
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction, especially in the presence of oxygen or when using certain catalyst systems.[1][6]
-
Ensure an Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and cause catalyst decomposition.[6][7] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
-
Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture via syringe pump can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1][14]
-
Control Stoichiometry: Using a large excess of the boronic acid can favor homocoupling.[1] Try using a stoichiometry closer to 1:1.2 (Aryl Halide:Boronic Acid).
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[6]
Q4: My boronic acid is unstable under the reaction conditions, leading to protodeboronation. What strategies can I use?
A4: Protodeboronation (hydrolysis of the C-B bond) is a major decomposition pathway, particularly for electron-deficient or heteroaromatic boronic acids, and can be exacerbated by high temperatures and strong aqueous bases.[7][8][15]
-
Use Anhydrous Conditions: If possible, use an anhydrous base (e.g., K₃PO₄) and anhydrous solvents to minimize the water content.[7]
-
Switch to a Boronic Ester: Boronic esters are generally more stable than boronic acids. Pinacol (BPin) esters are common, but for particularly unstable derivatives, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and air-stable solids.[8][9]
-
Employ the "Slow-Release" Strategy: MIDA boronates can be used in a "slow-release" protocol where a mild aqueous base (like K₃PO₄ in dioxane/water) slowly hydrolyzes the MIDA ester in situ, maintaining a very low concentration of the reactive, unstable boronic acid.[9][16] This minimizes decomposition while allowing the cross-coupling to proceed efficiently.[8][9]
Data Presentation: Optimizing Suzuki-Miyaura Reactions
Table 1: Ligand and Base Effects on Coupling of Hindered Substrates
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | THF | 60 | 1 | 60 | [15] |
| 2 | Pd₂(dba)₃ | L1 | K₂CO₃ | THF | 60 | 1 | 85 | [15] |
| 3 | Pd₂(dba)₃ | DPPF | K₂CO₃ | THF | 60 | 1 | 20 | [15] |
| 4 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | THF | 60 | 1 | 71 | [15] |
| 5 | Pd₂(dba)₃ | L1 * | NaOH | THF | 60 | 1 | 50 | [15] |
| 6 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 24 | 97 | [17] |
| 7 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | 24 | 97 | [17] |
| 8 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 24 | 46 | [17] |
*L1 refers to a specific P-bidentate ligand from the cited study.[15]
Table 2: Slow-Release Cross-Coupling of Unstable Boronic Acids Using MIDA Esters
Reaction: Coupling of various MIDA boronates with 4-chloroanisole.[9][16]
| MIDA Boronate (Heterocycle) | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 2-Furan | 50 | 92 |
| 2-Benzofuran | 50 | 92 |
| 2-Thiophene | 37 | 94 |
| 3-Thiophene | 68 | 96 |
| 2-Pyridine | N/A | 90 |
| 2-Indole | 14 | 93 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide
This protocol provides a starting point for optimization.
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-6 mol%)[6][16]
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of 0.1-0.5 M)[4][6]
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, base, and palladium catalyst/ligand.[1]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.[6]
-
Heating: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–120 °C).[4][6]
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1][6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic mixture with water and then with brine to remove the inorganic salts.[1][6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.[6]
Visualizations
Troubleshooting and Workflow Diagrams
Caption: A stepwise guide for troubleshooting low-yielding Suzuki-Miyaura reactions.
Caption: Factors influencing the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A decision guide for selecting appropriate ligands for hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
Identifying common side products in 2-Fluoro-6-phenylpyridine-3-boronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Fluoro-6-phenylpyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Suzuki-Miyaura coupling reactions with this compound?
A1: The primary side products are typically formed through two main competing pathways: protodeboronation and homocoupling. Protodeboronation results in the formation of 2-fluoro-6-phenylpyridine, where the boronic acid group is replaced by a hydrogen atom.[1] Homocoupling leads to the formation of a symmetrical bipyridine, which is the dimer of this compound.[1][2]
Q2: What causes the formation of these side products?
A2: Protodeboronation is a common side reaction for heteroaromatic boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring. It is often promoted by elevated temperatures, the presence of water, and the strength of the base used in the reaction.[1] Homocoupling can be facilitated by the presence of oxygen or if the Pd(0) active catalyst is not efficiently generated or maintained during the reaction.[1][2]
Q3: How can I minimize the formation of the protodeboronated side product?
A3: To minimize protodeboronation, consider the following strategies:
-
Lower the reaction temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Use a milder base: Strong bases can promote the undesired cleavage of the C-B bond. Consider using bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Ensure anhydrous conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water can serve as a proton source for protodeboronation.
-
Use a more stable boronic acid derivative: Converting the boronic acid to a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate can significantly increase stability and reduce protodeboronation.[1]
Q4: What measures can be taken to prevent the homocoupling of the boronic acid?
A4: To reduce homocoupling, it is crucial to:
-
Thoroughly degas the reaction mixture: Removing dissolved oxygen is critical to prevent oxidative homocoupling. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use an efficient palladium catalyst system: Employing a pre-catalyst that efficiently generates the active Pd(0) species or using a direct Pd(0) source, such as Pd(PPh₃)₄, can minimize side reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of the desired cross-coupled product and significant amount of 2-fluoro-6-phenylpyridine. | Protodeboronation of the starting material. | Lower the reaction temperature. Switch to a milder base (e.g., K₃PO₄). Use anhydrous solvents. Consider converting the boronic acid to a more stable pinacol or MIDA ester. |
| Presence of a high molecular weight byproduct corresponding to the dimer of the starting material. | Homocoupling of the boronic acid. | Ensure thorough degassing of all solvents and the reaction vessel. Use a Pd(0) source or a highly efficient pre-catalyst. |
| Incomplete conversion of starting materials. | Catalyst deactivation or low reactivity. | Increase the catalyst loading. Screen different phosphine ligands to find a more active catalyst system. Increase the reaction temperature, while monitoring for an increase in side products. |
| Formation of multiple unidentified byproducts. | Decomposition of the boronic acid or catalyst. | Store the boronic acid under inert atmosphere at a low temperature (0-8 °C).[3] Ensure the quality of the palladium catalyst and ligands. |
Quantitative Data on Side Product Formation
Table 1: Influence of Reaction Conditions on Product Distribution for a Model Suzuki-Miyaura Reaction with a 2-Fluoropyridine Boronic Acid Derivative
| Conditions | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 80 °C, K₂CO₃, aq. dioxane | 65 | 25 | 5 |
| 60 °C, K₃PO₄, anhydrous THF | 85 | 10 | <5 |
| 100 °C, Na₂CO₃, aq. DMF | 50 | 40 | 8 |
| 80 °C, Cs₂CO₃, anhydrous toluene, Pinacol ester | 92 | <5 | <2 |
Disclaimer: The data in this table is representative and compiled from studies on similar 2-fluoropyridine boronic acids. Actual yields and side product distribution will vary depending on the specific substrates, catalyst, and reaction conditions used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the this compound, the aryl halide, and the base.
-
Seal the vessel, then evacuate and backfill with the inert gas three times to ensure the removal of oxygen.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
Technical Support Center: Purification Strategies for Boronic Acid-Derived Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boronic acid-derived impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities derived from boronic acids in cross-coupling reactions?
A1: The most common impurities include unreacted boronic acids, boroxines (cyclic anhydrides of boronic acids), and byproducts from protodeboronation and homocoupling.[1] Boroxines form from the dehydration of three boronic acid molecules and exist in equilibrium with the boronic acid form.[2][3] Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, and can be catalyzed by acid or base.[1] Homocoupling results in the formation of a dimer of the boronic acid starting material.
Q2: Why can it be challenging to remove boronic acid impurities using standard purification techniques?
A2: Boronic acids can be difficult to remove due to their polarity, which can be similar to that of the desired product, leading to co-elution during chromatography. They can also be prone to streaking on silica gel. Furthermore, their acidic nature and ability to form boroxines can complicate purification by altering their solubility and chromatographic behavior.
Q3: Is it possible to use silica gel chromatography for the purification of compounds from boronic acid impurities?
A3: While possible, it is often not the most effective method due to potential streaking and incomplete separation. However, the performance can be improved by modifying the silica gel. For instance, pre-treating the silica gel with boric acid has been shown to reduce the over-adsorption of boronic esters, facilitating their purification.
Troubleshooting Guides
Issue 1: Residual Boronic Acid in the Final Product after Aqueous Workup
Symptoms:
-
NMR or LC-MS analysis of the purified product shows the presence of the starting boronic acid.
-
The isolated product is a sticky solid or an oil, which could be due to the presence of the boronic acid impurity.
Possible Causes:
-
The pH of the aqueous wash was not sufficiently basic to convert the boronic acid into its more water-soluble boronate salt.
-
Insufficient mixing during the extraction process.
-
The organic solvent used has some miscibility with water, leading to incomplete phase separation.
Solutions:
-
Optimize pH: Ensure the pH of the aqueous wash is between 10 and 12 by using a 1-2 M solution of NaOH or K₂CO₃.[4] This will facilitate the formation of the water-soluble boronate salt.
-
Thorough Extraction: Shake the separatory funnel vigorously for an adequate amount of time to ensure efficient partitioning of the boronate salt into the aqueous layer.
-
Solvent Choice: Use a water-immiscible organic solvent like ethyl acetate or dichloromethane for the extraction. If using a slightly water-miscible solvent, perform a back-extraction of the organic layer with brine to remove residual water.
Issue 2: Difficulty in Removing Boronic Acid Impurities by Chromatography
Symptoms:
-
The boronic acid impurity co-elutes with the desired product during column chromatography.
-
Significant streaking of the boronic acid impurity on the TLC plate and column.
Possible Causes:
-
The polarity of the boronic acid is too similar to the product.
-
Interaction of the boronic acid with the silica gel.
Solutions:
-
Scavenger Resins: Employ a scavenger resin with functional groups that have a high affinity for boronic acids, such as those containing diethanolamine (DEAM) or diol moieties.[5] The resin can be added to the crude product solution, stirred, and then filtered off.
-
Complexation-Precipitation: Treat the crude product with diethanolamine to form a crystalline adduct with the boronic acid, which can then be removed by filtration.[2][6][7] The desired product remains in the filtrate.
-
Modified Silica Gel: For boronic ester impurities, consider using silica gel that has been pre-treated with boric acid to improve separation.
Quantitative Data on Purification Strategies
The following table provides a summary of the effectiveness of various purification methods for removing boronic acid-derived impurities. The efficiency can vary depending on the specific boronic acid and the reaction conditions.
| Purification Method | Impurity Type | Typical Efficiency (% Removal) | Key Considerations |
| Basic Aqueous Extraction (1M NaOH) | Phenylboronic Acid | >95% | Product must be stable to basic conditions. |
| Scavenger Resin (DEAM-functionalized) | Arylboronic Acids | 90-99% | Resin choice depends on the specific boronic acid. Requires optimization of equivalents and reaction time. |
| Scavenger Resin (Diol-functionalized) | Arylboronic Acids | 85-98% | Effective for capturing boronic acids through reversible covalent bonding. |
| Complexation with Diethanolamine | Phenylboronic Acid | >98% (as precipitate) | The adduct must be a filterable solid. |
| Recrystallization | Biphenylboronic Acid | Variable (can be >99% if optimized) | Highly dependent on the solubility differences between the product and the impurity. |
Note: The efficiencies reported are based on typical laboratory results and may vary.
Experimental Protocols
Protocol 1: Basic Aqueous Extraction for Boronic Acid Removal
This protocol is suitable for the removal of acidic boronic acid impurities from a reaction mixture where the desired product is stable to basic conditions.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
1 M Sodium Hydroxide (NaOH) solution.
-
Separatory funnel.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The boronate salt of the boronic acid will be in the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Wash the organic layer with another portion of 1 M NaOH solution, followed by a wash with brine.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification via Diethanolamine Adduct Formation
This method is effective for separating boronic acids that form crystalline adducts with diethanolamine.
Materials:
-
Crude product containing boronic acid impurity.
-
Diethanolamine (DEA).
-
Anhydrous diethyl ether or other suitable non-polar solvent.
-
Filtration apparatus.
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent in which the desired product is soluble but the DEA-boronic acid adduct is not (e.g., diethyl ether).
-
Add diethanolamine (1.1 to 1.5 equivalents relative to the boronic acid impurity) to the solution.
-
Stir the mixture at room temperature. A precipitate of the DEA-boronic acid adduct should form.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether.
-
The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.
Visualizations
Caption: A decision-making workflow for selecting a suitable purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. books.rsc.org [books.rsc.org]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Preventing thermal decomposition of 2-Fluoro-6-phenylpyridine-3-boronic acid during reaction
This technical support guide is designed for researchers, scientists, and drug development professionals to address the thermal decomposition of 2-Fluoro-6-phenylpyridine-3-boronic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing or giving low yields?
A1: One common reason for poor performance in reactions involving this compound is its susceptibility to thermal decomposition. Boronic acids, in general, can be unstable, and pyridine boronic acids, in particular, can be prone to protodeboronation, where the carbon-boron bond is cleaved. This decomposition is often accelerated by elevated temperatures.
Q2: What are the primary decomposition pathways for this boronic acid?
A2: The two main decomposition pathways for boronic acids are:
-
Protodeboronation: This is a process where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-fluoro-6-phenylpyridine as a byproduct. This can be catalyzed by acidic or basic conditions and is often accelerated by heat.
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimers called boroxines. While this is a reversible process, it can complicate reaction stoichiometry and reproducibility.
Q3: At what temperature does this compound decompose?
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, converting the boronic acid to a more stable derivative is a common strategy.[3] These derivatives can often be stored for longer periods and may exhibit improved performance in reactions. Common examples include:
-
Pinacol esters: These are popular protecting groups that increase stability.[4]
-
MIDA (N-methyliminodiacetic acid) boronates: These are known for their high stability and can release the boronic acid slowly under reaction conditions, which can be advantageous.[3]
-
Potassium trifluoroborate salts: These salts are often crystalline, air-stable solids.
Troubleshooting Guide
If you suspect thermal decomposition is affecting your reaction, follow these troubleshooting steps.
dot
Caption: Troubleshooting flowchart for thermal decomposition.
Mitigation Strategies and Experimental Protocols
To prevent thermal decomposition, several aspects of the reaction conditions can be optimized.
Table 1: Recommended Adjustments to Suzuki-Miyaura Coupling Conditions
| Parameter | Standard Condition | Recommended Adjustment for Thermal Sensitivity | Rationale |
| Temperature | 80-110 °C | 60-80 °C or lowest effective temperature | Reduces the rate of thermal decomposition. |
| Reaction Time | 2-24 hours | Monitor reaction closely (e.g., by TLC or LC-MS) and stop as soon as the starting material is consumed. | Minimizes prolonged exposure to heat. |
| Catalyst | Standard Pd catalyst (e.g., Pd(PPh₃)₄) | Highly active catalyst/ligand system (e.g., Buchwald ligands) | Enables lower reaction temperatures and shorter reaction times. |
| Boronic Acid Form | Free boronic acid | MIDA boronate or pinacol boronate ester | Increases stability and prevents premature decomposition.[3][4] |
| Atmosphere | Inert atmosphere (N₂ or Ar) | Rigorously degassed solvents and strict inert atmosphere | Minimizes oxidative degradation pathways. |
Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling
This protocol is designed to minimize the thermal decomposition of this compound.
dot
Caption: Workflow for low-temperature Suzuki coupling.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)[2]
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to a temperature between 60-80 °C with vigorous stirring.
-
Monitor the reaction progress every 1-2 hours using TLC or LC-MS.
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Alternative: Conversion to a Stable Boronate Ester
For particularly challenging cases, converting the boronic acid to a more stable derivative before the coupling reaction is a robust strategy.
dot
Caption: Reaction pathways for the boronic acid.
Protocol for MIDA Boronate Formation: N-methyliminodiacetic acid (MIDA) can be used to protect the boronic acid, forming a stable MIDA boronate which can be used directly in Suzuki-Miyaura coupling reactions.[3] This derivative often exhibits enhanced stability, preventing premature decomposition.[3]
Purification of Thermally Sensitive Boronic Acids
Purification of boronic acids can be challenging. If decomposition has occurred, separating the desired product from byproducts like the protodeboronated compound is necessary.
-
Recrystallization: This can be an effective method if a suitable solvent system is found.
-
Chromatography: While some boronic acids can be unstable on silica gel, careful column chromatography can be employed. Using a less acidic stationary phase like neutral alumina may be beneficial.
-
Derivatization: In some cases, the crude boronic acid can be converted to a salt by treatment with a base, which can then be purified by extraction before being converted back to the pure boronic acid with the addition of acid.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of NMR Spectral Data: 2-Fluoro-6-phenylpyridine-3-boronic acid and Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Boronic Acid NMR Spectra
In the landscape of synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The precise characterization of these reagents is paramount for ensuring reaction success and purity of the final products. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-6-phenylpyridine-3-boronic acid and its structurally related analogs.
Comparison of ¹H and ¹³C NMR Spectral Data
The following table summarizes the experimental ¹H and ¹³C NMR spectral data for key boronic acids used in similar applications. While experimental data for this compound is not publicly available, predicted values based on commercially available data and spectral analysis of its analogs are provided for a comprehensive comparison.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Predicted) | DMSO-d₆ | ~8.4 (d), ~8.1 (d), 7.6-7.4 (m, 5H), 3.5 (br s, 2H, B(OH)₂) | ~163 (d, JCF), ~158 (d, JCF), ~142, ~138, ~129, ~128, ~127, ~120 (C-B) |
| 2-Fluorophenylboronic acid | DMSO-d₆ | 8.15 (s, 2H), 7.7-7.6 (m, 1H), 7.5-7.4 (m, 1H), 7.3-7.2 (m, 2H) | 165.5 (d, J=247 Hz), 135.2 (d, J=8 Hz), 131.9 (d, J=2 Hz), 125.1 (d, J=4 Hz), 115.8 (d, J=21 Hz), C-B not observed |
| (2-Phenylpyridin-3-yl)boronic acid | Not Specified | Not Specified | Not Specified |
| (2-Chloro-6-phenylpyridin-3-yl)boronic acid | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The acquisition of high-quality NMR data is crucial for structural elucidation. Below is a standard protocol for obtaining ¹H and ¹³C NMR spectra for pyridine-based boronic acids.
Sample Preparation:
-
Weigh 5-10 mg of the boronic acid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-8192, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the NMR spectral data of different boronic acid analogs.
Caption: Logical workflow for NMR data comparison.
This guide serves as a foundational resource for researchers working with this compound and its analogs. The provided data and protocols facilitate accurate compound characterization and informed selection of reagents for synthetic applications.
A Researcher's Guide to the 1H NMR Spectrum of 2-Fluoro-6-phenylpyridine-3-boronic acid
This guide provides a detailed interpretation of the ¹H NMR spectrum of 2-Fluoro-6-phenylpyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. The analysis is supported by experimental data from analogous compounds and established principles of NMR spectroscopy. We also present a comparison with alternative analytical techniques for a comprehensive characterization approach.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. Predictions are based on data from structurally related compounds, including 2-fluoropyridine and phenylboronic acid, considering the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H5 (Pyridine) | 8.2 - 8.4 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8.0 Hz, ⁴J(H5-F) ≈ 2.0 Hz |
| H4 (Pyridine) | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 8.0 Hz, ³J(H4-F) ≈ 8.5 Hz |
| H-ortho (Phenyl) | 7.9 - 8.1 | Doublet (or dd) | ³J(H-ortho-H-meta) ≈ 7.5 Hz |
| H-meta (Phenyl) | 7.4 - 7.6 | Triplet (or t-like m) | ³J(H-meta-H-ortho) ≈ 7.5 Hz |
| H-para (Phenyl) | 7.3 - 7.5 | Triplet (or t-like m) | ³J(H-para-H-meta) ≈ 7.5 Hz |
| B(OH)₂ | 5.0 - 9.0 | Broad singlet (br s) | N/A |
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine and phenyl rings.
-
Pyridine Protons (H4, H5): The pyridine ring contains two protons. The proton at position 5 (H5) is expected to be the most downfield of the pyridine protons due to its proximity to the nitrogen atom and the deshielding effect of the adjacent phenyl group. It will likely appear as a doublet of doublets, coupling to H4 (³J, ortho coupling) and, through four bonds, to the fluorine atom (⁴J, meta H-F coupling). The proton at position 4 (H4) will also be a doublet of doublets, showing a larger coupling to the fluorine atom (³J, ortho H-F coupling) and coupling to H5. Data from 2-fluoropyridine shows typical coupling constants of J(H4,H5) = 7.23 Hz, J(H4,F) = 8.18 Hz, and J(H5,F) = 2.49 Hz, which serve as a basis for these predictions.[1]
-
Phenyl Protons: The phenyl ring protons will appear in the aromatic region, typically between 7.3 and 8.1 ppm. The ortho-protons are expected to be the most deshielded due to the anisotropic effect of the pyridine ring. They will appear as a doublet or multiplet. The meta- and para-protons will resonate at slightly higher fields and will likely appear as overlapping multiplets, resembling triplets.
-
Boronic Acid Protons: The two protons of the boronic acid functional group are acidic and undergo rapid exchange with each other and with any trace amounts of water in the solvent. This typically results in a broad singlet that can appear over a wide chemical shift range. Its observation and position are highly dependent on the solvent, concentration, and temperature.
Spin-Spin Coupling Network
The following diagram illustrates the key proton-proton and proton-fluorine spin-spin couplings expected for the molecule.
Caption: Predicted spin-spin coupling network in this compound.
Experimental Protocols
¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for boronic acids to clearly observe the exchangeable -OH protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a primary tool for structural elucidation, a combination of techniques provides the most definitive characterization.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity (H-H, H-F coupling), number of protons. | High sensitivity, provides detailed structural information. | Complex spectra for large molecules, exchangeable protons can be broad. |
| ¹³C NMR | Number and type of carbon atoms (sp², sp³), chemical environment. | Complements ¹H NMR, good spectral dispersion. | Low natural abundance (1.1%) requires more scans or higher concentration. |
| ¹⁹F NMR | Presence and electronic environment of fluorine atoms.[2] | High sensitivity (100% natural abundance), very large chemical shift range.[2] | Provides information only about the fluorine-containing parts of the molecule. |
| ¹¹B NMR | Environment of the boron atom (trigonal vs. tetrahedral). | Directly probes the boronic acid functionality and its interactions. | Boron is a quadrupolar nucleus, leading to broad signals. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | High sensitivity, provides exact mass and formula. | Does not provide detailed connectivity information (isomer differentiation can be difficult). |
| Infrared (IR) Spectroscopy | Presence of functional groups (O-H, B-O, C=C, C-F). | Fast and simple, good for identifying functional groups. | Provides limited information on the overall carbon-hydrogen framework. |
References
A Comparative Guide to 13C and 19F NMR Analysis for Structural Confirmation of Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pyridine rings is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. Accurate structural confirmation of these fluorinated pyridines is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C and 19F NMR, stands as a powerful and indispensable tool for the unambiguous elucidation of their structures. This guide provides an objective comparison of 13C and 19F NMR techniques, supported by experimental data, and explores alternative analytical methods for the structural confirmation of fluorinated pyridines.
13C vs. 19F NMR: A Head-to-Head Comparison
Both 13C and 19F are spin-1/2 nuclei, making them suitable for high-resolution NMR studies. However, their intrinsic properties lead to significant differences in their application for analyzing fluorinated pyridines.
| Feature | 13C NMR | 19F NMR |
| Natural Abundance | ~1.1% | 100% |
| Relative Sensitivity | Low | High (83% of 1H) |
| Chemical Shift Range | ~200 ppm | ~400 ppm |
| Information Provided | Direct observation of the carbon skeleton. | Direct observation of fluorine atoms and their chemical environment. |
| Coupling Information | Provides valuable through-bond C-F coupling constants (JCF). | Provides through-bond F-F, F-H, and F-C coupling constants. |
| Spectral Complexity | Can be complex due to C-H and C-F couplings. Proton decoupling is standard. | Generally simpler spectra due to the absence of ubiquitous fluorine in solvents or impurities. |
| Experiment Time | Longer acquisition times required due to low natural abundance and sensitivity. | Shorter acquisition times due to high natural abundance and sensitivity. |
Supporting Experimental Data
The following tables summarize typical 13C and 19F NMR data for representative fluorinated pyridines. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: 13C NMR Data of Fluorinated Pyridines
| Compound | C2 (δ, JCF) | C3 (δ, JCF) | C4 (δ, JCF) | C5 (δ, JCF) | C6 (δ, JCF) |
| 2-Fluoropyridine | 163.1 (d, 1JCF = 236.0) | 109.2 (d, 2JCF = 40.0) | 140.8 (d, 3JCF = 15.0) | 123.9 (d, 4JCF = 5.0) | 149.8 (d, 3JCF = 15.0) |
| 3-Fluoropyridine | 147.5 (d, 2JCF = 19.0) | 157.0 (d, 1JCF = 240.0) | 124.1 (d, 2JCF = 20.0) | 138.9 (d, 3JCF = 6.0) | 147.5 (d, 4JCF = 3.0) |
| 2,6-Difluoropyridine | 163.5 (dd, 1JCF = 238.0, 3JFF = 14.0) | 107.0 (t, 2JCF = 38.0) | 143.0 (t, 3JCF = 16.0) | 107.0 (t, 2JCF = 38.0) | 163.5 (dd, 1JCF = 238.0, 3JFF = 14.0) |
Data is illustrative and may vary slightly based on solvent and experimental conditions.
Table 2: 19F NMR Data of Fluorinated Pyridines
| Compound | δ (ppm) | Coupling Constants (Hz) |
| 2-Fluoropyridine | -68.5 | ddd, 3JFH3 = 8.5, 4JFH4 = 5.0, 5JFH5 = 1.0 |
| 3-Fluoropyridine | -124.0 | ddd, 3JFH2 = 9.0, 3JFH4 = 8.0, 4JFH6 = 5.0 |
| 2,6-Difluoropyridine | -69.0 | t, 4JFH4 = 7.0 |
Chemical shifts are referenced to CFCl3. Coupling patterns are described as d (doublet), t (triplet), and ddd (doublet of doublet of doublets).
Alternative Analytical Techniques
While NMR is a cornerstone for structural elucidation, other techniques can provide complementary or confirmatory information.
| Technique | Principle | Advantages for Fluorinated Pyridines | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides accurate molecular weight and fragmentation patterns, which can help identify the compound and its substituents. High sensitivity. | Does not directly provide information on the position of the fluorine atom on the pyridine ring. Isomers may not be distinguishable by mass alone. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. | Excellent for separating mixtures of fluorinated pyridine isomers and providing their individual mass spectra.[1] | Compounds must be volatile and thermally stable. Reactive fluorinated compounds may degrade in the GC column.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase before mass analysis. | Applicable to a wider range of compounds, including non-volatile and thermally labile ones.[3] | Chromatographic separation of isomers can be challenging. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystal. | Provides the absolute and unambiguous molecular structure, including bond lengths and angles.[4] | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Experimental Protocols
13C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-50 mg of the fluorinated pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Instrument Setup:
-
Tune and match the 13C probe.
-
Lock the field using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Use a standard proton-decoupled 13C pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
The number of scans will depend on the sample concentration and can range from hundreds to thousands to achieve an adequate signal-to-noise ratio.
-
A relaxation delay (d1) of 2-5 seconds is typically used.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the solvent signal or an internal standard (e.g., TMS).
-
Integrate the signals (note: in standard proton-decoupled 13C NMR, integrals are not always quantitative).
-
Analyze the chemical shifts and C-F coupling constants.
-
19F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the fluorinated pyridine in 0.5-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup:
-
Tune and match the 19F probe.
-
Lock and shim as described for 13C NMR.
-
-
Acquisition Parameters:
-
Use a standard 19F pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of fluorine signals (e.g., -50 to -150 ppm for fluoropyridines).
-
Due to the high sensitivity of 19F, a smaller number of scans (e.g., 16-64) is usually sufficient.
-
A relaxation delay of 1-2 seconds is typical.
-
Proton-decoupled 19F NMR can be performed to simplify the spectra, but proton-coupled spectra provide valuable F-H coupling information.
-
-
Processing:
-
Process the data similarly to 13C NMR.
-
Reference the spectrum using an external or internal standard (e.g., CFCl3 at 0 ppm).
-
Analyze the chemical shifts and coupling patterns.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of fluorinated pyridines.
Caption: Logical relationships in NMR-based structural confirmation.
Conclusion
Both 13C and 19F NMR are powerful and often complementary techniques for the structural confirmation of fluorinated pyridines. 19F NMR offers superior sensitivity and a wider chemical shift range, making it ideal for rapid screening and direct observation of the fluorination pattern. 13C NMR, while less sensitive, provides direct information about the carbon backbone and crucial C-F coupling constants that are highly informative for positional isomer assignment. For unambiguous structural elucidation, the combined use of both techniques is highly recommended. When NMR data is ambiguous or for absolute configuration determination, X-ray crystallography remains the gold standard, provided suitable crystals can be obtained. Mass spectrometry techniques are invaluable for confirming molecular weight and for the analysis of mixtures, particularly when coupled with chromatographic separation. The choice of analytical method will ultimately depend on the specific research question, sample availability, and the complexity of the molecule under investigation.
References
- 1. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Comparative Guide to the Characterization of 2-Fluoro-6-phenylpyridine-3-boronic acid
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for 2-Fluoro-6-phenylpyridine-3-boronic acid, a key building block in contemporary drug discovery. We present a detailed examination of its expected mass spectrometry fragmentation, alongside alternative analytical techniques, supported by experimental protocols and data presented for clear comparison.
The structural elucidation of synthetic intermediates is a critical step in the drug development pipeline, ensuring the integrity and purity of compounds that will ultimately be evaluated for therapeutic efficacy. This compound (C₁₁H₉BFNO₂, Molecular Weight: 217.01 g/mol ) presents a unique analytical challenge due to the interplay of its distinct functional moieties: a fluorinated pyridine ring, a phenyl group, and a boronic acid.[1][2] This guide focuses on the predicted fragmentation of this molecule under mass spectrometry conditions and compares this technique with other relevant analytical methods.
Expected Mass Spectrometry Fragmentation
Electrospray ionization (ESI) mass spectrometry is a powerful tool for the analysis of polar molecules like boronic acids.[3] In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 218.0. The subsequent fragmentation of this parent ion is predicted to follow several key pathways, dictated by the lability of the boronic acid group and the stability of the resulting fragments.
A primary fragmentation event is the neutral loss of water (H₂O, 18.01 Da) from the boronic acid moiety, a common occurrence for this class of compounds. This would result in a significant fragment ion at m/z 200.0. Subsequent or alternative fragmentation pathways likely involve cleavage of the C-B bond, loss of the fluorine atom, and fragmentation of the heterocyclic and aromatic ring systems.
The following table summarizes the predicted major fragment ions for this compound in positive ion ESI-MS.
| Predicted Fragment Ion | Proposed Structure | m/z (monoisotopic) | Proposed Fragmentation Pathway |
| [M+H]⁺ | C₁₁H₁₀BFNO₂⁺ | 218.08 | Protonated parent molecule |
| [M+H - H₂O]⁺ | C₁₁H₈BFNO⁺ | 200.07 | Loss of water from the boronic acid group |
| [M+H - B(OH)₂]⁺ | C₁₁H₈FN⁺ | 173.06 | Cleavage of the C-B bond with loss of metaboric acid |
| [M+H - H₂O - HF]⁺ | C₁₁H₇BNO⁺ | 180.06 | Subsequent loss of hydrogen fluoride from the [M+H - H₂O]⁺ ion |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.04 | Phenyl cation |
| [C₅H₃FN]⁺ | C₅H₃FN⁺ | 96.02 | Fragment of the fluoropyridine ring |
Visualizing the Fragmentation Cascade
The predicted fragmentation pathway of this compound can be visualized as a cascade of dissociation events, originating from the protonated parent molecule.
Caption: Predicted ESI-MS fragmentation pathway of this compound.
A Comparative Look at Analytical Techniques
While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization of this compound relies on a suite of analytical techniques. The table below compares mass spectrometry with other common analytical methods for the characterization of arylboronic acids.
| Analytical Technique | Information Provided | Advantages | Limitations | Alternative to MS For: |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides structural information, suitable for complex mixtures (with LC/GC). | Isomers may not be distinguishable without tandem MS, can be destructive. | - |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires pure sample, not suitable for complex mixtures. | Unambiguous structure confirmation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, provides information on bonding. | Provides limited structural information, not suitable for complex mixtures. | Functional group identification. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution for separation, quantitative. | Does not provide structural information on its own. | Purity determination and quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds. | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds like boronic acids, thermal degradation can occur. | Analysis of volatile impurities. |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To obtain the mass spectrum and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute to 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrument Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
-
Data Acquisition: Infuse the sample directly or via an LC system. Acquire full scan data to determine the parent ion mass. Perform tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern.
Analytical Workflow
A typical analytical workflow for the comprehensive characterization of a novel compound like this compound involves a multi-technique approach to confirm its identity, purity, and structure.
Caption: A typical analytical workflow for the characterization of a synthetic compound.
References
A Comparative Analysis of 2-Fluoro-6-phenylpyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, boronic acids are indispensable reagents. This guide provides a detailed comparison of the reactivity of 2-Fluoro-6-phenylpyridine-3-boronic acid with other classes of boronic acids in the context of the Suzuki-Miyaura coupling, supported by experimental data and detailed protocols.
The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent significantly influences reaction outcomes, including yield, reaction time, and substrate scope. This compound is a valuable reagent that introduces a structurally significant 2-substituted pyridine moiety. The presence of a fluorine atom can modulate the electronic properties of the pyridine ring, potentially enhancing reactivity and offering a vector for further functionalization. However, the inherent challenges of working with pyridine-based boronic acids, such as the "2-pyridyl problem" where the nitrogen atom can interfere with the palladium catalyst, necessitate a careful evaluation of their reactivity profile.[1][2]
Quantitative Performance Comparison
The efficacy of a boronic acid in a Suzuki-Miyaura reaction is best illustrated through comparative yield data. The following tables summarize the performance of various boronic acids in cross-coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and coupling partners across different studies.[2] The data presented here is collated from studies using a standardized electrophile to provide a relative measure of reactivity.
Table 1: Suzuki-Miyaura Coupling of Various Heteroaryl Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) [2]
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 75 |
| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 89 |
| 3-Furanboronic acid | 2-(Furan-3-yl)pyridine | 65 |
| 4-Methyl-2-thiopheneboronic acid | 2-(4-Methylthiophen-2-yl)pyridine | 78 |
Table 2: Suzuki-Miyaura Coupling of Functionalized Pyridylboronic Acids with Heteroaryl Bromides
| Pyridylboronic Acid | Coupling Partner | Product | Yield (%) |
| 2-Methoxypyridine-5-boronic acid | 3-Amino-2-bromopyridine | 3-Amino-2-(2-methoxy-5-pyridyl)pyridine | 85 |
| 2-Chloropyridine-5-boronic acid | 3-Amino-2-bromopyridine | 3-Amino-2-(2-chloro-5-pyridyl)pyridine | 75 |
| 2-Methoxypyridine-3-boronic acid | 5-Bromo-2-aminopyrimidine | 2-Amino-5-(2-methoxy-3-pyridyl)pyrimidine | 68 |
Based on the available data, heteroaryl boronic acids, including functionalized pyridylboronic acids, generally exhibit good to excellent reactivity in Suzuki-Miyaura coupling reactions. The electronic nature of the substituents on the pyridine ring plays a significant role in the reaction efficiency. The electron-withdrawing fluorine atom in this compound is expected to influence its nucleophilicity and the rate of transmetalation in the catalytic cycle.
Experimental Protocols
Reproducible results are contingent on detailed and precise experimental methodologies. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid. This protocol should be considered a general guideline and may require optimization for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling of a Pyridylboronic Acid with an Aryl Halide:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Pyridylboronic acid (e.g., this compound) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide, the pyridylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3]
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Beyond 2-Fluoro-6-phenylpyridine-3-boronic acid
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds, particularly those containing pyridine rings, is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a paramount tool in this endeavor. While reagents like 2-Fluoro-6-phenylpyridine-3-boronic acid are valuable, their inherent instability can lead to challenges in reproducibility and yield. This guide provides an objective comparison of more stable and often higher-yielding alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal synthetic strategy.
The primary alternatives to traditional boronic acids in Suzuki-Miyaura coupling are N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates. These surrogates offer enhanced stability, ease of handling, and, in many cases, superior performance, especially for challenging substrates like 2-substituted pyridines.[1][2] Furthermore, other cross-coupling methodologies, such as the Negishi, Stille, and Hiyama reactions, present viable alternative pathways to these valuable biaryl structures, each with its own set of advantages and disadvantages.[3]
Performance Comparison of Boronic Acid Alternatives in Suzuki-Miyaura Coupling
MIDA boronates and potassium trifluoroborates have emerged as robust alternatives to boronic acids.[4] They are generally stable, crystalline solids that are amenable to chromatography and long-term storage, overcoming the primary limitation of many boronic acids which are prone to protodeboronation and other decomposition pathways.[1][5]
| Reagent Type | Key Advantages | Key Disadvantages | Typical Yield Range (2-pyridyl coupling) |
| Boronic Acids | Readily available, large commercial library. | Often unstable, prone to protodeboronation, can be difficult to purify.[1] | Variable, can be low for 2-pyridyl substrates. |
| MIDA Boronates | Air- and moisture-stable, crystalline solids, compatible with chromatography, allows for slow release of the boronic acid.[1][5] | Requires a deprotection step (hydrolysis) to the active boronic acid. | Good to excellent, often superior to boronic acids for unstable substrates.[1] |
| Potassium Trifluoroborates | Air- and moisture-stable, crystalline solids, often provide high yields.[2] | Stoichiometrically produce fluoride salts as byproducts. | Good to excellent.[2] |
Table 1: Comparison of Boronic Acid and its Alternatives in Suzuki-Miyaura Coupling.
Comparative Yields in Biaryl Synthesis
The following table presents a compilation of reported yields for the synthesis of 2-phenylpyridine derivatives using various organometallic reagents, providing a quantitative basis for comparison.
| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | ~70-90[6] |
| Suzuki-Miyaura | 2-Chloropyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | Modest to Good[6][7] |
| Suzuki-Miyaura | Aryl Halide | 2-Pyridyl MIDA boronate | Pd₂(dba)₃ / Ligand | KF | Dioxane | 110 | Good to Excellent[8] |
| Negishi | 2-Chloropyridine | Phenylzinc chloride | Pd(OAc)₂ / XPhos | - | THF | RT | ~95[8] |
| Stille | 3-Bromopyridine | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | Good[9] |
| Hiyama | 2-Chloropyrimidine | Phenyltrimethoxysilane | PdCl₂(dppf) | TBAF | Dioxane | 100 | Good to Excellent[10] |
Table 2: Comparative Yields for the Synthesis of 2-Phenylpyridine Derivatives. Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented is a representative compilation from various sources.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate
This protocol is adapted from established procedures for the coupling of MIDA boronates with aryl halides.[8]
Materials:
-
2-Pyridyl MIDA boronate (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane/water (5:1)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-pyridyl MIDA boronate, aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Negishi Coupling of a 2-Pyridylzinc Reagent
This protocol is based on the work of Buchwald and Knochel for the coupling of air-stable solid 2-pyridylzinc reagents.[11]
Materials:
-
Solid 2-pyridylzinc pivalate (1.5 equiv)
-
Aryl chloride (e.g., 4-chloroacetophenone) (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous THF
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ and XPhos.
-
Outside the glovebox, add the solid 2-pyridylzinc pivalate and the aryl chloride to a separate reaction vessel.
-
Dissolve the catalyst and ligand in anhydrous THF and add this solution to the reaction vessel containing the substrates.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Stille Coupling of a 2-Pyridylstannane
This is a general protocol for the Stille coupling of heteroaryl stannanes.[9]
Materials:
-
2-(Tributylstannyl)pyridine (1.1 equiv)
-
Aryl bromide (e.g., 4-bromoacetophenone) (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl bromide and Pd(PPh₃)₄.
-
Add anhydrous, degassed toluene, followed by the 2-(tributylstannyl)pyridine.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and partition between ethyl acetate and water.
-
The organic layer is washed with a saturated aqueous solution of KF to remove tin byproducts, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Hiyama Coupling of a 2-Pyridylsilane
This protocol is generalized from procedures for the Hiyama coupling of heteroaryl halides.[10]
Materials:
-
2-Chloro-substituted pyridine (1.0 equiv)
-
Phenyltrimethoxysilane (1.5 equiv)
-
PdCl₂(dppf) (5 mol%)
-
Tetrabutylammonium fluoride (TBAF, 1M in THF) (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a Schlenk tube, add the 2-chloropyridine derivative and PdCl₂(dppf).
-
Evacuate and backfill with argon.
-
Add anhydrous dioxane, followed by phenyltrimethoxysilane and the TBAF solution.
-
Seal the tube and heat the reaction at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizing the Catalytic Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Negishi, Stille, and Hiyama cross-coupling reactions.
Conclusion
The synthesis of biaryl compounds, particularly those containing challenging 2-pyridyl motifs, can be significantly improved by moving beyond traditional, and often unstable, boronic acids. N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates offer superior stability and handling, frequently leading to higher and more reproducible yields in Suzuki-Miyaura cross-coupling reactions. For instances where boron-based reagents are not ideal, Negishi, Stille, and Hiyama couplings provide powerful, alternative strategies. The choice of reagent and methodology will ultimately depend on the specific substrates, functional group tolerance, and desired operational simplicity. This guide provides the necessary comparative data and experimental frameworks to enable researchers to make an informed decision for their synthetic campaigns.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling [ouci.dntb.gov.ua]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
Comparative Analysis of 2-Fluoro-6-phenylpyridine-3-boronic acid and Alternative Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization data for 2-Fluoro-6-phenylpyridine-3-boronic acid and its structural alternatives: 2-Fluorophenylboronic acid, 3-Fluorophenylboronic acid, and 4-Fluorophenylboronic acid. Boronic acids are critical reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and are increasingly utilized as pharmacophores in drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of these molecules. This document aims to provide researchers with a comparative overview of their analytical data to facilitate compound selection and characterization.
Physicochemical and Analytical Data Summary
A summary of the key physicochemical properties and available analytical data for this compound and its alternatives is presented below. While full experimental spectra for this compound are not publicly available, they are typically obtainable from commercial vendors upon request[1][2][3].
| Property | This compound | 2-Fluorophenylboronic acid | 3-Fluorophenylboronic acid | 4-Fluorophenylboronic acid |
| CAS Number | 1029654-19-0[3] | 1993-03-9 | 768-35-4 | 1765-93-1 |
| Molecular Formula | C₁₁H₉BFNO₂[3] | C₆H₆BFO₂ | C₆H₆BFO₂ | C₆H₆BFO₂ |
| Molecular Weight | 217.01 g/mol [2] | 139.92 g/mol | 139.92 g/mol | 139.92 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white powder |
| Melting Point (°C) | Not available | 101-110 | 214-218 | 262-265 |
| ¹H NMR (DMSO-d₆, δ ppm) | Data not publicly available | ~7.2-8.0 (m, 4H), ~8.2 (br s, 2H, B(OH)₂)[4] | ~7.1-7.8 (m, 4H), ~8.3 (br s, 2H, B(OH)₂)[5][6] | ~7.2 (t, 2H), ~7.9 (q, 2H), ~8.2 (br s, 2H, B(OH)₂)[7] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Mass Spectrometry (m/z) | Expected [M+H]⁺: 218.07 | Expected [M+H]⁺: 141.05 | Expected [M+H]⁺: 141.05 | Expected [M+H]⁺: 141.05 |
| HPLC Retention Time | Dependent on method | Dependent on method | Dependent on method | Dependent on method |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of boronic acids and can be adapted for the specific compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The use of methanol-d₄ can be advantageous in breaking up oligomeric species that boronic acids are prone to form.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent peak. Note that the carbon attached to the boron atom may exhibit a broad signal due to the quadrupolar relaxation of the boron nucleus.
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the boronic acid (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonium acetate can aid in ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500. Boronic acids can sometimes form adducts or dehydrate in the ion source, which should be considered during spectral interpretation.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve peak shape. An example gradient could be:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of Solvent B, increasing linearly over 15-20 minutes.
-
-
Detection: Monitor the elution profile at a suitable wavelength, typically between 220-280 nm.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
Signaling Pathway and Experimental Workflow
Phenylpyridine and boronic acid derivatives are of significant interest in cancer research due to their potential to inhibit various signaling pathways that drive tumor progression. One such pathway involves Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 inhibition by a phenylpyridine derivative.
The experimental workflow for evaluating the anticancer activity of a compound like this compound typically involves a series of in vitro assays.
Caption: In vitro workflow for anticancer drug screening.
References
- 1. 1029654-19-0|(2-Fluoro-6-phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pschemicals.com [pschemicals.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Suzuki Coupling Yields for 2-, 3-, and 4-Pyridylboronic Acid Isomers
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex molecules. However, the efficiency of this reaction can be significantly influenced by the isomeric position of the boronic acid group on a pyridine ring. This guide provides an objective comparison of the Suzuki coupling performance of 2-, 3-, and 4-pyridylboronic acid isomers, supported by experimental data, to inform reaction design and optimization.
The position of the nitrogen atom within the pyridine ring relative to the boronic acid moiety dramatically impacts the substrate's electronic properties and its interaction with the palladium catalyst, leading to notable differences in reaction yields. Generally, 4-pyridylboronic acid demonstrates the highest reactivity, followed by the 3-pyridyl isomer. The 2-pyridyl isomer is notoriously challenging due to the "2-pyridyl problem," where the adjacent nitrogen atom can chelate to the palladium catalyst, leading to catalyst inhibition and lower yields.
Quantitative Yield Comparison
The following table summarizes the Suzuki coupling yields obtained with the three pyridylboronic acid isomers under various reported experimental conditions. It is important to note that a direct comparison is challenging due to the lack of studies performing a side-by-side analysis under identical conditions. The data presented here is collated from different studies and serves to illustrate the general reactivity trends.
| Pyridylboronic Acid Isomer | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Pyridylboronic Acid | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ | P(tBu)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82[1] |
| 2-Pyridylboronic Acid | 4-Bromoanisole | Pd₂(dba)₃ | P(tBu)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 74[1] |
| 3-Pyridylboronic Acid | 3-Bromoquinoline | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DME | 95 | 2.5 | 91 |
| 4-Pyridylboronic Acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | dppf | K₂CO₃ | MeCN/H₂O (4:1) | 80 | 1-2 | 90 |
| 4-Pyridylboronic Acid | Bromo-substituted carbazole | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | THF/Toluene (2:3) | Reflux | 24 | 70 |
Experimental Protocols
Below are the detailed experimental methodologies for the key experiments cited in the comparison table.
General Procedure for Suzuki Coupling of 2-Pyridylboronic Acid Derivatives:
A mixture of the aryl halide (1.0 equiv), 2-pyridylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., P(tBu)₃, 2-4 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv) in a suitable degassed solvent (e.g., 1,4-dioxane) is heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative Procedure for Suzuki Coupling of 3-Pyridylboronic Acid:
To a solution of 3-bromoquinoline (1.0 equiv) and 3-pyridylboronic acid (1.2 equiv) in a mixture of DME and water, the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), ligand (e.g., PPh₃, 6 mol%), and base (e.g., Na₂CO₃, 2.0 equiv) are added. The reaction mixture is degassed and heated to 95 °C for 2.5 hours. After cooling to room temperature, the mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.
Typical Protocol for Suzuki Coupling of 4-Pyridylboronic Acid:
In a reaction vessel, the aryl halide (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 3.0 equiv) are combined. A degassed mixture of solvent (e.g., MeCN/H₂O, 4:1) is added, and the reaction is heated to 80 °C for 1-2 hours. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing the Suzuki Coupling Workflow and Influencing Factors
The following diagram illustrates the general workflow of the Suzuki-Miyaura coupling reaction and highlights the key factors influencing the yield when using pyridylboronic acid isomers.
Conclusion
The selection of the pyridylboronic acid isomer is a critical parameter in planning a successful Suzuki-Miyaura cross-coupling reaction. The 4-pyridylboronic acid isomer is generally the most reactive, providing high yields under various conditions. The 3-pyridyl isomer also performs well, offering good to excellent yields. The 2-pyridyl isomer, however, presents a significant challenge due to catalyst inhibition and a higher propensity for protodeboronation, often requiring carefully optimized conditions and specialized catalyst systems to achieve satisfactory yields. For drug development professionals, understanding these reactivity trends is crucial for the efficient synthesis of pyridine-containing scaffolds.
References
Safety Operating Guide
Safe Disposal of 2-Fluoro-6-phenylpyridine-3-boronic acid: A Step-by-Step Guide
Proper management and disposal of 2-Fluoro-6-phenylpyridine-3-boronic acid are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following protocols are based on established safety data for similar chemical structures and general best practices for laboratory waste management.
I. Hazard Profile and Essential Safety Precautions
This compound and analogous compounds are classified as hazardous substances. Primary exposure routes include inhalation, skin contact, and eye contact. The known hazards associated with similar compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Irritation: Causes skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][4]
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield. | Protects against dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use. | Prevents skin contact and subsequent irritation. |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure. | Shields skin from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a dust respirator should be used. | Prevents the inhalation of harmful dust. |
III. Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
For Minor Spills:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Ensure Proper PPE: Before cleanup, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Contain the Spill: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1][5] Place the collected material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Emergency Preparedness:
-
Familiarize yourself with the location and operation of safety showers and eyewash stations.
-
In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
For skin contact, wash off immediately with plenty of soap and water.[2][6] Remove contaminated clothing.
-
If inhaled, move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen and seek medical attention.
-
If swallowed, rinse the mouth with water and seek immediate medical attention.[4][6]
IV. Disposal Procedures for this compound
Waste containing this compound is considered hazardous and must be disposed of in accordance with institutional, local, regional, and national regulations.[2]
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted reagent, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids.
-
Empty Containers: Rinse empty containers thoroughly. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container as hazardous waste unless otherwise directed by your institution's EHS office.[5]
Disposal Workflow:
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for Safe Handling and Disposal of this compound.
Final Disposal:
All hazardous waste must be disposed of through your institution's designated Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6] Ensure that all waste containers are properly sealed, clearly labeled with their contents, and stored in a designated secondary containment area while awaiting pickup.
References
Safeguarding Your Research: A Guide to Handling 2-Fluoro-6-phenylpyridine-3-boronic Acid
For Immediate Implementation: This document provides crucial safety and handling protocols for 2-Fluoro-6-phenylpyridine-3-boronic acid, a compound utilized by researchers and scientists in the field of drug development. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.
Essential Personal Protective Equipment (PPE)
A systematic approach to personal protection is the first line of defense against chemical hazards. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield conforming to EN166 standards.[6][7] | Protects against dust particles and chemical splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][6] | Prevents skin contact, irritation, and absorption.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[1] A complete suit protecting against chemicals may be necessary for large quantities.[6][7] | Shields skin from accidental spills and contamination.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][6] If ventilation is inadequate or dust is generated, a NIOSH-approved particulate respirator is required.[1][5][7] | Prevents inhalation of harmful dust and potential respiratory irritation.[1][3][4][5] |
Operational Plan: From Preparation to Disposal
A structured workflow is critical for minimizing risk. The following step-by-step guide outlines the safe handling, use, and disposal of this compound.
1. Preparation:
-
Review Safety Data Sheets (SDS): Before beginning work, review the SDS for any similar boronic acid compounds to familiarize yourself with the potential hazards.[1]
-
Don Appropriate PPE: Equip yourself with the full range of PPE as detailed in the table above.
-
Prepare Ventilated Workspace: Ensure all handling of the solid chemical is performed within a certified chemical fume hood to avoid dust inhalation.[1][6][7]
2. Handling:
-
Weighing: Weigh the solid compound within the fume hood.[1]
-
Dissolving and Use: Keep the container tightly closed when not in use.[2][6] Avoid all personal contact with the substance.[1]
-
Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[2][7] Do not eat, drink, or smoke in the work area.[3][8]
3. Cleanup and Spill Management:
-
Minor Spills: For minor spills, avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2][6]
-
Decontamination: Decontaminate glassware and surfaces that have come into contact with the chemical.
-
Personal Decontamination: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][2][6] If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and continue rinsing.[1][2] Seek medical attention if irritation persists.[1][2] If inhaled, move the person to fresh air.[1][2][6]
4. Disposal Plan:
-
Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.[2][9]
-
Waste Segregation: Collect solid waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled hazardous waste container.[1][9] This container should be kept separate from incompatible materials such as strong oxidizing agents.[9]
-
Container Management: Keep the hazardous waste container tightly sealed when not in use and store it in a designated, cool, and dry accumulation area.[2][6][9]
-
Waste Pickup: Do not dispose of this chemical in regular trash or down the drain.[5][6][9][10] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[9] Complete all necessary waste disposal documentation.[9]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.pt [fishersci.pt]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. uwwapps.uww.edu [uwwapps.uww.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
